Product packaging for 4-Hydrazino-2-methylpyridine(Cat. No.:CAS No. 100518-39-6)

4-Hydrazino-2-methylpyridine

Cat. No.: B011088
CAS No.: 100518-39-6
M. Wt: 123.16 g/mol
InChI Key: JVIAKWPMXIESGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydrazino-2-methylpyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B011088 4-Hydrazino-2-methylpyridine CAS No. 100518-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-4-6(9-7)2-3-8-5/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIAKWPMXIESGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydrazino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydrazino-2-methylpyridine, a valuable intermediate in pharmaceutical and chemical research. The core of this guide focuses on the nucleophilic aromatic substitution reaction of 4-chloro-2-methylpyridine with hydrazine hydrate. This document outlines the reaction mechanism, detailed experimental protocols derived from analogous procedures, and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as 4-hydrazinyl-2-picoline, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a heterocyclic pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pyrazoles, triazoles, and other heterocyclic systems often found in biologically active compounds. The synthesis of this compound is primarily achieved through the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, at the 4-position of the 2-methylpyridine ring with hydrazine.

Reaction Mechanism and Principles

The synthesis of this compound from 4-chloro-2-methylpyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the hydrazine molecule, acting as a nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring. The electron-withdrawing effect of the ring nitrogen atom activates the 4-position towards nucleophilic attack. The reaction proceeds through a high-energy intermediate, a Meisenheimer complex, which is stabilized by resonance. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.

Comparative Data from Analogous Syntheses

While a specific, detailed experimental protocol for the synthesis of this compound from 4-chloro-2-methylpyridine is not extensively documented in publicly available literature, several analogous reactions involving the synthesis of hydrazinopyridines and related heterocycles from their chloro-precursors have been reported. The following table summarizes the reaction conditions from these related procedures, providing a basis for the development of a robust protocol for the target synthesis.

Starting MaterialNucleophileSolventTemperatureReaction TimeYieldReference
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrateEthanolReflux4 hoursNot Specified[1]
4-Chloro-quinolin-2(1H)-onesHydrazine hydrateNot SpecifiedRefluxNot SpecifiedNot Specified[2]
4-Chloro-2-(methylsulfanyl)pyrimidineHydrazine hydrate (99%)MethanolRoom Temperature5 hours65%[3]
2,3-DichloropyridineHydrazine hydrate (80%)N,N-dimethylpropanolamine130 °C10 hours95%[2]
4-chlorobenzaldehydeMethylhydrazineMethanol/WaterRoom Temperature2 hours92% (of hydrazone)[4]

Detailed Experimental Protocol

The following protocol is a proposed methodology for the synthesis of this compound based on the general principles of nucleophilic aromatic substitution on chloropyridines and the conditions reported for analogous reactions. Researchers should perform initial small-scale trials to optimize the conditions for their specific laboratory setup.

Materials:

  • 4-chloro-2-methylpyridine

  • Hydrazine hydrate (80-99%)

  • Ethanol (or Methanol)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Equipment for filtration (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-methylpyridine (1.0 equivalent) in ethanol (10-20 mL per gram of starting material).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.0-5.0 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (for ethanol, approximately 78 °C) and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol/water mixture to yield pure this compound.

Safety Precautions: Hydrazine hydrate is toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification & Product 4-chloro-2-methylpyridine 4-chloro-2-methylpyridine Reaction Nucleophilic Aromatic Substitution 4-chloro-2-methylpyridine->Reaction Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction Work-up Solvent Removal/ Precipitation Reaction->Work-up Purification Recrystallization Work-up->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding and a practical starting point for the synthesis of this compound. By leveraging the principles of nucleophilic aromatic substitution and drawing upon established procedures for analogous compounds, researchers can confidently approach the preparation of this important chemical intermediate. The provided experimental protocol, along with the comparative data and workflow visualization, is intended to support the efficient and successful synthesis of this compound in a research and development setting. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

preparation of 4-Hydrazino-2-methylpyridine using hydrazine hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Hydrazino-2-methylpyridine, a valuable building block in medicinal chemistry and drug development, through the reaction of 4-chloro-2-methylpyridine with hydrazine hydrate. This document outlines the relevant synthetic protocol, quantitative data, and a procedural workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The primary route to this compound involves a nucleophilic aromatic substitution reaction. In this process, the chlorine atom at the 4-position of the 2-methylpyridine ring is displaced by the hydrazinyl group from hydrazine hydrate. The reaction is typically performed in a suitable solvent at elevated temperatures.

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocol

While a specific, peer-reviewed protocol for the synthesis of this compound from 4-chloro-2-methylpyridine was not found in the immediate search, a reliable procedure can be adapted from the synthesis of the analogous compound, 2-hydrazino-4-methylpyridine, from 2-fluoro-4-methylpyridine. The following is a detailed, generalized methodology based on established chemical principles for this type of transformation.

Materials:

  • 4-chloro-2-methylpyridine

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or an alternative high-boiling solvent like ethylene glycol monoethyl ether)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylpyridine (1.0 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents) dropwise at room temperature.[1] The use of excess hydrazine hydrate helps to drive the reaction to completion and minimize the formation of dimeric byproducts.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the ethanol by evaporation under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-fluoro-4-methylpyridineHydrazine HydrateEthylene glycol monoethyl ether1501651[2]

Workflow and Process Visualization

The following diagrams illustrate the logical steps involved in the synthesis and work-up of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-chloro-2-methylpyridine in Ethanol B Add Hydrazine Hydrate A->B C Reflux Reaction Mixture B->C D Cool to Room Temperature C->D Reaction Complete E Solvent Evaporation D->E F Partition between Ethyl Acetate and Water E->F G Dry Organic Phase F->G H Concentrate G->H I Purify Product H->I

Caption: Synthetic workflow for the preparation of this compound.

Reaction_Scheme 4-chloro-2-methylpyridine 4-chloro-2-methylpyridine This compound This compound 4-chloro-2-methylpyridine->this compound  + Hydrazine Hydrate (Nucleophilic Substitution) Hydrazine Hydrate Hydrazine Hydrate HCl HCl This compound->HCl  + HCl (byproduct)

Caption: Logical relationship of reactants and products.

Safety Considerations

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • The reaction should be conducted with appropriate caution, especially when heating.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The preparation of this compound via nucleophilic substitution of 4-chloro-2-methylpyridine with hydrazine hydrate is a feasible synthetic route. While specific optimization data for this exact transformation is sparse in publicly available literature, analogous procedures suggest that the reaction proceeds with moderate yields under standard laboratory conditions. This technical guide provides a comprehensive, albeit generalized, protocol and workflow to aid researchers in the synthesis of this important chemical intermediate.

References

4-Hydrazino-2-methylpyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Hydrazino-2-methylpyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound, also known as (2-methylpyridin-4-yl)hydrazine, is a heterocyclic organic compound.[1] Its structure consists of a pyridine ring substituted with a methyl group at position 2 and a hydrazine group at position 4. The presence of the reactive hydrazine group and the pyridine scaffold makes it a valuable building block in synthetic chemistry.

Quantitative Data Summary

While experimental data for some physical properties of this compound are not extensively reported, a summary of its key identifiers and computed properties is presented in the table below.

PropertyValueSource
Molecular Formula C6H9N3[1]
Molecular Weight 123.16 g/mol [1]
IUPAC Name (2-methyl-4-pyridinyl)hydrazine[1]
SMILES CC1=NC=CC(=C1)NN[1]
CAS Number 100518-39-6[1]
XLogP3 (Computed) 0.3[1]
Topological Polar Surface Area 50.9 Ų[1]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Note: Specific experimental data on melting point, boiling point, and solubility for this compound is limited. For a related compound, 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine, a melting point of 131 °C has been reported.[3] Generally, methylpyridines are soluble in water and miscible with organic solvents like alcohol and ether.[4][5]

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of hydrazinopyridines involves the nucleophilic substitution of a halo-pyridine with hydrazine hydrate.[6][7] The following is a proposed experimental protocol for the synthesis of this compound based on procedures for similar compounds.

Reaction: 4-Chloro-2-methylpyridine + Hydrazine Hydrate → this compound + HCl

Materials:

  • 4-Chloro-2-methylpyridine

  • Hydrazine hydrate (80-99%)

  • Ethanol or Ethylene glycol monoethyl ether

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylpyridine (1 equivalent) in ethanol or ethylene glycol monoethyl ether.[6]

  • Slowly add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.[6] The reaction can be mildly exothermic.

  • Heat the reaction mixture to reflux (an oil bath temperature of ~150°C may be required if using ethylene glycol monoethyl ether) and maintain stirring for 16-24 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Dissolve the resulting residue in water and extract the product with ethyl acetate (3 x volumes).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/petrol mixture).[3]

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Product 4-Chloro-2-methylpyridine 4-Chloro-2-methylpyridine ReactionMixture Combine and Reflux 4-Chloro-2-methylpyridine->ReactionMixture Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->ReactionMixture Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->ReactionMixture Evaporation Solvent Evaporation ReactionMixture->Evaporation Cool Extraction Aqueous Workup & Extraction Evaporation->Extraction Drying Drying & Concentration Extraction->Drying Purification Recrystallization Drying->Purification FinalProduct This compound Purification->FinalProduct

Proposed synthesis workflow for this compound.

Spectroscopic and Structural Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the pyridine ring, as well as the protons of the hydrazine group.

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.2-2.5 ppm.[6]

  • Aromatic Protons (Pyridine Ring): Three signals are expected in the aromatic region (δ 6.0-8.5 ppm). The proton at C5 (adjacent to the hydrazine group) would likely appear as a doublet. The proton at C3 would be a singlet or a narrowly split doublet, and the proton at C6 (adjacent to the nitrogen) would be a doublet at the most downfield position.[6]

  • Hydrazine Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

  • Methyl Carbon (-CH₃): Expected around δ 20-25 ppm.

  • Aromatic Carbons: The pyridine ring carbons are expected in the range of δ 110-160 ppm. The carbon attached to the hydrazine group (C4) and the carbon adjacent to the nitrogen atom (C2 and C6) will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the pyridine ring and the hydrazine group.

  • N-H Stretching: The hydrazine group should exhibit N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

  • C=N and C=C Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 123. For the isomer 2-hydrazino-4-methylpyridine, an ESI positive ion mode analysis showed a [M+H]⁺ peak at m/z = 124.[6] Fragmentation patterns would likely involve the loss of ammonia (NH₃) or the cleavage of the N-N bond.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the hydrazine moiety, making it a versatile intermediate in organic synthesis.

Chemical Reactivity
  • Formation of Hydrazones: The hydrazine group readily reacts with aldehydes and ketones to form stable hydrazones. This reactivity is fundamental to its use as a derivatizing agent and in the synthesis of more complex molecules.[8][9]

  • Synthesis of Heterocycles: Hydrazides and their derivatives are key precursors for synthesizing a variety of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles.[10]

  • Formation of Diazonium Salts: The hydrazine group can be converted into diazonium salts, which are valuable intermediates in organic synthesis.[11]

Potential Biological and Industrial Applications

Hydrazide-hydrazone derivatives are known to exhibit a wide range of biological activities.[9][10] While specific studies on this compound are limited, its structural motifs suggest potential applications in several areas:

  • Medicinal Chemistry: Related hydrazide and hydrazone compounds have shown potential as antitumor, antimicrobial, antifungal, anti-inflammatory, and antituberculosis agents.[3][8][10][12] The pyridine ring is a common scaffold in many pharmaceuticals.

  • Agrochemicals: Some pyridine derivatives are used as herbicides and plant growth regulators.[11]

  • Material Science: The compound can be used in the synthesis of azo dyes and as a ligand for the formation of metal-organic frameworks.[3][11]

G cluster_structure Structural Features cluster_applications Potential Applications Molecule 4-Hydrazino- 2-methylpyridine Hydrazine Hydrazine Group (-NHNH2) Molecule->Hydrazine Pyridine 2-Methylpyridine Scaffold Molecule->Pyridine BuildingBlock Synthetic Building Block Hydrazine->BuildingBlock Forms Hydrazones, Heterocycles Pyridine->BuildingBlock Pharma Pharmaceuticals (Anticancer, Antimicrobial) BuildingBlock->Pharma Agrochem Agrochemicals BuildingBlock->Agrochem Materials Dyes & Ligands BuildingBlock->Materials

References

Spectroscopic Unveiling of 4-Hydrazino-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydrazino-2-methylpyridine. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Furthermore, it presents predicted spectral data based on the analysis of structurally related compounds, offering a valuable reference for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from established chemical shift and group frequency correlations and data from analogous pyridine and hydrazine derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HH6 (Pyridine ring)
~6.5 - 6.7d1HH5 (Pyridine ring)
~6.4 - 6.6s1HH3 (Pyridine ring)
~4.5 - 5.5br s2H-NH₂
~3.5 - 4.5br s1H-NH-
~2.3 - 2.5s3H-CH₃

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent such as DMSO-d₆. The hydrazino protons (-NH and -NH₂) are expected to be broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 - 165C2 (Pyridine ring)
~150 - 155C4 (Pyridine ring)
~148 - 152C6 (Pyridine ring)
~110 - 115C5 (Pyridine ring)
~105 - 110C3 (Pyridine ring)
~20 - 25-CH₃

Note: Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (asymmetric and symmetric of -NH₂)
3200 - 3100Medium, BroadN-H stretching (-NH-)
3100 - 3000MediumAromatic C-H stretching
2980 - 2850MediumAliphatic C-H stretching (-CH₃)
1620 - 1580StrongC=N and C=C stretching (Pyridine ring)
1580 - 1550StrongN-H bending
1500 - 1400MediumC=C stretching (Pyridine ring)
1450 - 1350MediumC-H bending (-CH₃)
850 - 800StrongC-H out-of-plane bending (substituted pyridine)

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical to avoid exchange of the labile hydrazino protons with solvent protons. DMSO-d₆ is often a good choice for compounds with N-H groups.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

      • The number of scans can range from 8 to 64, depending on the sample concentration.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, water vapor) and instrument-related absorptions.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=N, C=C) using correlation tables.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Purification->NMR_Acquisition IR_Acquisition IR Data Acquisition (FTIR-ATR) Purification->IR_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Acquisition->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Technical Guide: Stability and Storage of 4-Hydrazino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hydrazino-2-methylpyridine. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₉N₃.[1] It is characterized by a pyridine ring substituted with a hydrazino group at the second position and a methyl group at the fourth position.[2] The hydrochloride salt form is often used to enhance its solubility and stability.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₉N₃[1]
Molecular Weight123.16 g/mol [1]
IUPAC Name(2-methylpyridin-4-yl)hydrazine[1]

Stability Profile and Potential Degradation Pathways

Hydrazine itself is a powerful reducing agent and can react with various oxidants.[3] Its degradation in aqueous solutions is primarily a four-electron oxidation to nitrogen gas by oxygen.[4] This process can be catalyzed by metal ions like Cu(II).[4][5]

Table 2: Potential Degradation Pathways for this compound

Degradation PathwayPotential DegradantsTriggering Conditions
OxidationOxides of nitrogen, other oxidized pyridine derivativesExposure to air (oxygen), oxidizing agents, catalytic metal ions
HydrolysisPotential cleavage of the C-N bond of the hydrazine groupPresence of moisture/water
PhotodegradationVarious photolytic productsExposure to UV or visible light
Thermal DegradationVarious decomposition productsElevated temperatures

Recommended Storage and Handling Conditions

To ensure the stability and longevity of this compound, it is crucial to adhere to proper storage and handling procedures. These recommendations are derived from safety data sheets and general best practices for handling pyridine and hydrazine compounds.

Table 3: Recommended Storage and Handling of this compound

ConditionRecommendationRationale
Temperature Store in a cool place.[6] Some sources recommend refrigeration (2-8°C) or freezing (-20°C).To minimize thermal degradation.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[6] Storage under an inert atmosphere (e.g., nitrogen) is also recommended.To prevent oxidation and hydrolysis from atmospheric moisture.
Light Store away from direct light.[7]To prevent photodegradation.
Container Use containers made of compatible materials such as glass or high-density polyethylene.[8] Ensure containers are securely sealed when not in use.[7][9]To prevent contamination and leakage.
Handling Use in a well-ventilated area, preferably under a fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves (nitrile is recommended), goggles, and a lab coat.[8] Avoid inhalation of vapor or mist.[6] Keep away from heat, sparks, open flames, and other ignition sources.[10]To ensure personal safety and prevent contamination of the compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][11][12][13] The following are generalized protocols based on International Council for Harmonisation (ICH) guidelines that can be adapted for this compound.

General Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound of a known concentration in suitable solvents.

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light (e.g., using a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Table 4: General Parameters for a Stability-Indicating HPLC Method

ParameterTypical Conditions
Column C18 reverse-phase column
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV detection at a wavelength where the parent compound and potential degradants absorb.
Flow Rate Typically 1.0 mL/min.
Temperature Controlled column temperature (e.g., 25°C or 30°C).

The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Start: Pure this compound prep_solution Prepare Stock Solution start->prep_solution acid Acidic Hydrolysis (0.1M HCl) prep_solution->acid Expose to Stress base Basic Hydrolysis (0.1M NaOH) prep_solution->base Expose to Stress oxidation Oxidative Stress (3% H2O2) prep_solution->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution) prep_solution->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep_solution->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Degradant Identification hplc->data_analysis stability Determine Stability Profile data_analysis->stability pathways Identify Degradation Pathways data_analysis->pathways

Caption: Workflow for a forced degradation study of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Hydrazino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydrazino-2-methylpyridine in common organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments derived from synthetic and purification methodologies of structurally related compounds. Furthermore, a generalized experimental protocol for determining the solubility of the target compound is presented. To aid in the practical application of this molecule, this guide includes a schematic for a plausible synthetic pathway and a typical reaction workflow, visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the handling and application of this compound.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its unique structural motifs, which include a pyridine ring and a hydrazine group. These functional groups impart specific chemical properties that make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This guide aims to provide a detailed, albeit qualitative, understanding of its solubility profile and related experimental procedures.

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound based on these inferences.

Solvent ClassCommon SolventsInferred Qualitative SolubilityRationale/Evidence from Related Compounds
Alcohols Methanol, EthanolSolubleUsed as a reaction solvent for the synthesis of 2-methyl-pyridine-4-carboxylic acid derivatives with hydrazine hydrate, and for recrystallization of related pyridine derivatives.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Sparingly to Moderately SolubleDiethyl ether is mentioned as a solvent for related compounds.[2]
Esters Ethyl acetateSolubleUtilized as an extraction solvent for a related hydrazinopyridine derivative, indicating good solubility.
Aromatic Hydrocarbons Benzene, TolueneSparingly to Moderately SolubleA mixture of benzene and petrol has been used for the recrystallization of a similar dinitro-phenylhydrazinylpyridine derivative.[3]
Amides Dimethylformamide (DMF)SolubleDMF is noted as a solvent in which related amino-pyridines are freely soluble.[2]
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformLikely SolubleChloroform has been used in the work-up of related pyridine derivatives.[1]
Non-polar Hydrocarbons Hexane, PetrolSparingly Soluble to InsolublePetrol is used as an anti-solvent in a recrystallization mixture with benzene, suggesting low solubility.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of recrystallization, which relies on the differential solubility of a compound at different temperatures.[4]

Objective: To determine the approximate solubility of this compound in a selected organic solvent at room temperature and at the solvent's boiling point.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, ethyl acetate, toluene)

  • Test tubes

  • Heating apparatus (e.g., hot plate with a water or sand bath)

  • Vortex mixer

  • Graduated pipettes or syringes

  • Filtration apparatus (e.g., Hirsch funnel, filter paper, vacuum flask)

  • Analytical balance

Procedure:

  • Solvent Screening (Small Scale):

    • Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into a test tube.

    • Add a small volume (e.g., 0.5 mL) of the selected solvent at room temperature.

    • Agitate the mixture using a vortex mixer for 1-2 minutes.

    • Observe if the solid dissolves completely. If it does, the compound is considered soluble at room temperature.

    • If the solid does not dissolve, gently heat the test tube in a water or sand bath to the boiling point of the solvent.

    • Continue to add small increments of the solvent until the solid completely dissolves. Record the total volume of solvent used.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to observe for recrystallization. An ideal solvent for purification will show low solubility at cold temperatures and high solubility at elevated temperatures.[5]

  • Quantitative Solubility Measurement (Larger Scale):

    • Prepare a saturated solution of this compound in the chosen solvent at a specific temperature (e.g., 25 °C) by adding an excess of the solid to a known volume of the solvent in a sealed flask.

    • Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

    • Carefully filter the solution to remove any undissolved solid.

    • Take a known volume of the clear, saturated filtrate and evaporate the solvent to dryness under reduced pressure.

    • Accurately weigh the remaining solid residue.

    • Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

    • Repeat the process at a higher temperature (e.g., the boiling point of the solvent) to determine the temperature-dependent solubility profile.

Safety Precautions: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing Logical Workflows

The following diagrams illustrate a plausible synthetic pathway and a common reaction of hydrazino-pyridines, providing a visual representation of experimental workflows and logical relationships for researchers.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 2-Chloro-4-methylpyridine Reaction Nucleophilic Aromatic Substitution SM1->Reaction SM2 Hydrazine Hydrate SM2->Reaction Workup Solvent Evaporation Reaction->Workup Reaction Mixture Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Recrystallization Drying->Purification Product This compound Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 This compound Reaction Condensation Reaction R1->Reaction R2 Aldehyde or Ketone (R-CO-R') R2->Reaction Product Hydrazone Derivative Reaction->Product Formation of C=N bond

Caption: A typical reaction of this compound with a carbonyl compound.[6][7]

Conclusion

While quantitative solubility data for this compound remains to be fully characterized and published, this technical guide provides a foundational understanding of its likely solubility in common organic solvents based on the chemical principles and empirical evidence from related compounds. The provided experimental protocol offers a systematic approach for researchers to determine the solubility of this compound in their own laboratories. The visualized synthetic and reaction workflows serve as practical guides for the use of this compound in further chemical synthesis. It is the hope of the author that this guide will facilitate the work of scientists and professionals in the field of drug development by providing a useful starting point for their research endeavors involving this promising molecule. Further experimental investigation is encouraged to establish precise quantitative solubility data.

References

The Hydrazine Group on a Pyridine Ring: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The hydrazinopyridine scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, serving as a versatile intermediate for the construction of a wide array of heterocyclic systems. This technical guide provides an in-depth analysis of the reactivity of the hydrazine moiety attached to a pyridine ring. It explores the electronic influence of the pyridine nitrogen on the hydrazine's nucleophilicity and basicity, differentiated by its position (ortho, meta, or para). Key transformations, including condensation, cyclization, and oxidation reactions, are discussed in detail. This document summarizes quantitative data, provides explicit experimental protocols for seminal reactions, and employs visualizations to clarify reaction pathways and workflows, targeting researchers, scientists, and professionals in drug development.

Electronic Properties of the Hydrazinopyridine Scaffold

The reactivity of the hydrazine group (-NHNH₂) is profoundly influenced by its electronic interplay with the pyridine ring. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.[1] This inherent electronic property directly modulates the characteristics of the attached hydrazine group.

Influence of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen is in an sp² hybrid orbital and is not typically involved in the aromatic system. However, the nitrogen atom's electronegativity exerts a significant inductive effect (-I) and, depending on the position, a mesomeric (resonance) effect (-M) on the ring. This electron-withdrawing nature reduces the electron density of the attached hydrazine group compared to phenylhydrazine, thereby affecting its basicity and nucleophilicity.

Positional Isomerism and Reactivity

The position of the hydrazine group on the pyridine ring (2-ortho, 3-meta, or 4-para) is critical in determining its reactivity.

  • 2-Hydrazinopyridine: The hydrazine group is in conjugation with the ring nitrogen. The α-nitrogen of the hydrazine is less nucleophilic due to the strong electron-withdrawing effect of the adjacent ring nitrogen. This proximity also facilitates intramolecular hydrogen bonding and cyclization reactions.

  • 3-Hydrazinopyridine: The hydrazine group is at the meta position, where the electron-withdrawing resonance effect of the ring nitrogen is minimal. Its reactivity is primarily governed by the inductive effect, making it generally more nucleophilic than the 2- and 4-isomers.

  • 4-Hydrazinopyridine: The hydrazine group is in direct conjugation with the ring nitrogen through the aromatic system. This allows for delocalization of the hydrazine's lone pair electrons into the ring, significantly reducing its nucleophilicity and basicity.

The following diagram illustrates the influence of the hydrazine group's position on the electronic properties of the pyridine ring.

G Logical Relationship: Positional Isomers and Electronic Effects cluster_isomers Hydrazinopyridine Isomers cluster_effects Dominant Electronic Effects cluster_reactivity Resulting Chemical Property 2-HPY 2-Hydrazinopyridine (ortho) Resonance Resonance Effect (-M) 2-HPY->Resonance -M > -I Reactivity_Low Reduced Nucleophilicity 2-HPY->Reactivity_Low Reactivity_Intra Prone to Intramolecular Reactions 2-HPY->Reactivity_Intra 3-HPY 3-Hydrazinopyridine (meta) Inductive Inductive Effect (-I) 3-HPY->Inductive -I dominant Reactivity_High Highest Nucleophilicity 3-HPY->Reactivity_High 4-HPY 4-Hydrazinopyridine (para) 4-HPY->Resonance -M > -I 4-HPY->Reactivity_Low G Reaction Mechanism: Hydrazone Formation Start Pyridyl-Hydrazine + Aldehyde/Ketone Step1 Nucleophilic Attack of -NH₂ on C=O Start->Step1 Intermediate1 Carbinolamine Intermediate Step1->Intermediate1 Step2 Proton Transfer Intermediate1->Step2 Intermediate2 Protonated Carbinolamine Step2->Intermediate2 Step3 Dehydration (Loss of H₂O) Intermediate2->Step3 Product Pyridyl-Hydrazone Step3->Product G Experimental Workflow: Hydrazinopyridine Synthesis & Derivatization cluster_deriv Start Start: Halogenated Pyridine (e.g., 2-Chloropyridine) Step1 Nucleophilic Substitution Reagent: Hydrazine Hydrate Solvent: H₂O or Alcohol Heat (Reflux) Start->Step1 Product1 Intermediate: Hydrazinopyridine Step1->Product1 QC1 Purification & QC (Extraction, Chromatography, NMR, MS) Product1->QC1 Deriv Derivatization Reactions QC1->Deriv Path_A Condensation + Aldehyde/Ketone Deriv->Path_A Path_B Cyclization + 1,3-Dicarbonyl Deriv->Path_B Path_C Cyclocondensation + Orthoester/Formic Acid Deriv->Path_C Product_A Final Product: Hydrazone Path_A->Product_A Product_B Final Product: Pyrazole Path_B->Product_B Product_C Final Product: Fused Heterocycle (e.g., Triazolopyridine) Path_C->Product_C

References

The Electronic Landscape of Substituted Hydrazinopyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of substituted hydrazinopyridines is paramount for unlocking their therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and computational analysis of these versatile compounds, with a focus on structure-activity relationships.

Substituted hydrazinopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The electronic characteristics of these molecules, such as their ability to donate or accept electrons and their overall charge distribution, play a crucial role in their interaction with biological targets and, consequently, their therapeutic efficacy. This guide delves into the key electronic properties of substituted hydrazinopyridines, the experimental and computational methods used to elucidate them, and their implications for drug design and development.

Synthesis and Structural Characterization

The synthesis of substituted hydrazinopyridines typically involves the reaction of a substituted pyridine halide with hydrazine hydrate.[2][3] A general synthetic route involves mixing the pyridine halide, hydrazine hydrate, and a suitable solvent, followed by reaction at an elevated temperature.[4] The resulting 2-hydrazinopyridine derivative can then be further modified to introduce various substituents.

Accurate structural characterization is the foundation for understanding electronic properties. A combination of spectroscopic techniques is employed to confirm the molecular structures of synthesized derivatives. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms within the molecule.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the molecule.[1]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.[1]

  • Electron Ionization-Mass Spectrometry (EI-MS): EI-MS is used to determine the molecular weight of the compound.[1]

  • Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in the crystalline state, offering valuable insights into bond lengths, bond angles, and intermolecular interactions.[5]

Experimental Determination of Electronic Properties

Several experimental techniques can be employed to directly probe the electronic properties of organic molecules like substituted hydrazinopyridines. These methods provide valuable data that can be correlated with computational predictions.

Table 1: Experimental Techniques for Determining Electronic Properties

PropertyExperimental TechniqueDescription
Electron Affinity Electron Capture Detector, Magnetron ProcedureMeasures the ability of a molecule to accept an electron.[6]
Ionization Potential Photoelectron Spectroscopy (PES)Probes the occupied molecular orbitals by exciting electrons with X-rays or UV radiation.[7]
Redox Potentials Cyclic VoltammetryMeasures the potential at which a molecule is oxidized or reduced, providing information about the HOMO and LUMO energy levels.
Charge Transfer Bands UV-Visible SpectroscopyThe absorption of light in the UV-Vis region can indicate electronic transitions between molecular orbitals.[8]
Experimental Workflow for Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of substituted hydrazinopyridines.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural & Electronic Characterization cluster_analysis Data Analysis Start Starting Materials (Pyridine Halide, Hydrazine Hydrate) Reaction Chemical Reaction Start->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification NMR NMR (1H, 13C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis XRay Single-Crystal X-ray Purification->XRay CV Cyclic Voltammetry Purification->CV StructureElucidation Structure Elucidation NMR->StructureElucidation FTIR->StructureElucidation MS->StructureElucidation ElectronicProperties Electronic Property Determination UVVis->ElectronicProperties XRay->StructureElucidation CV->ElectronicProperties

A typical experimental workflow for hydrazinopyridine characterization.

Computational Analysis of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic properties of molecules.[9] These methods allow for the calculation of various electronic descriptors that provide insights into the reactivity and potential biological activity of substituted hydrazinopyridines.

Table 2: Key Electronic Properties Calculated by DFT

Electronic PropertyDescriptionSignificance
Highest Occupied Molecular Orbital (HOMO) Energy The energy of the outermost electron-containing orbital.Relates to the ability of a molecule to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital (LUMO) Energy The energy of the lowest energy orbital that can accept an electron.Relates to the ability of a molecule to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability.
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility, intermolecular interactions, and binding to biological targets.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions.[1][9]
Mulliken Atomic Charges The partial charge assigned to each atom in the molecule.Provides insight into the charge distribution and reactive sites.[9]

Studies on related hydrazine derivatives have shown that the presence of electron-withdrawing or electron-donating substituents can significantly impact these electronic parameters. For instance, strong electron-withdrawing groups can lower the HOMO and LUMO energy levels, affecting the molecule's reactivity.

Logical Relationship: Structure to Activity

The following diagram illustrates the logical relationship between the molecular structure of substituted hydrazinopyridines, their electronic properties, and their resulting biological activity.

structure_activity_relationship Structure Molecular Structure (Substituents, Conformation) ElectronicProperties Electronic Properties (HOMO/LUMO, MEP, Dipole Moment) Structure->ElectronicProperties Determines Interactions Molecular Interactions (Hydrogen Bonding, π-π Stacking) ElectronicProperties->Interactions Governs BiologicalActivity Biological Activity (e.g., Enzyme Inhibition, Anticancer) Interactions->BiologicalActivity Leads to

The interplay between structure, electronics, and biological function.

Structure-Activity Relationship and Drug Design

The electronic properties of substituted hydrazinopyridines are intimately linked to their biological activity. By understanding how different substituents alter the electronic landscape of the molecule, researchers can rationally design more potent and selective drug candidates. For example, the molecular electrostatic potential map can guide the design of molecules that form favorable interactions with the active site of a target protein.[1] The HOMO-LUMO energy gap can be used to predict the reactivity of a compound, which can be important for its mechanism of action.

The development of novel therapeutic agents often involves a synergistic approach that combines experimental synthesis and testing with computational modeling. This integrated strategy allows for the efficient screening of virtual libraries of compounds and the prioritization of candidates with desirable electronic properties for synthesis and further evaluation.

Conclusion

The electronic properties of substituted hydrazinopyridines are a critical determinant of their biological function. A thorough understanding of these properties, obtained through a combination of experimental techniques and computational modeling, is essential for the rational design of new and effective therapeutic agents. This guide has provided an overview of the key concepts, methodologies, and their interrelationships, offering a valuable resource for researchers in the field of drug discovery and development. Further exploration into the specific electronic signatures of various substituted hydrazinopyridines will undoubtedly pave the way for novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 4-Hydrazino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The synthesis of the pyrazole nucleus is a cornerstone in medicinal chemistry, enabling the exploration of novel therapeutic agents. A common and robust method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][3][4]

These application notes provide a detailed protocol for the synthesis of pyrazole derivatives utilizing 4-Hydrazino-2-methylpyridine as the hydrazine-containing starting material. The incorporation of the 2-methylpyridine moiety can be of particular interest in drug discovery, as pyridine rings are prevalent in many biologically active molecules and can influence properties such as solubility, bioavailability, and receptor binding.

General Synthetic Workflow

The synthesis of pyrazole derivatives from this compound and a 1,3-dicarbonyl compound generally follows a straightforward reaction workflow. The process begins with the selection of appropriate starting materials and culminates in the isolation and purification of the final pyrazole product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Select 1,3-Dicarbonyl Compound C Combine this compound, 1,3-Dicarbonyl, and Solvent A->C B Prepare Reaction Apparatus B->C D Add Acid Catalyst C->D E Heat Reaction Mixture D->E F Monitor Reaction Progress (TLC) E->F F->E Continue heating if incomplete G Cool Reaction Mixture F->G Reaction complete H Precipitate Product (e.g., with water) G->H I Isolate Product (Filtration) H->I J Purify Product (Recrystallization or Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the synthesis of pyrazole derivatives.

Key Experimental Protocol: Knorr Pyrazole Synthesis

This protocol details the synthesis of a pyrazole derivative via the acid-catalyzed condensation of this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

  • Solvent (e.g., ethanol, 1-propanol, glacial acetic acid)

  • Acid catalyst (e.g., glacial acetic acid, sulfuric acid)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or hot plate

  • Thin-layer chromatography (TLC) supplies

  • Filtration apparatus (Büchner funnel)

  • Purification supplies (recrystallization solvents or chromatography materials)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the chosen 1,3-dicarbonyl compound (1.0-1.2 eq).

  • Add a suitable solvent, such as ethanol or 1-propanol (e.g., 5-10 mL per mmol of hydrazine).

  • With stirring, add a catalytic amount of a suitable acid, such as a few drops of glacial acetic acid.[2]

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain heating for 1-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the product does not precipitate upon cooling, slowly add cold deionized water to the reaction mixture with stirring to induce precipitation.[2]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold solvent (e.g., a mixture of the reaction solvent and water) to remove soluble impurities.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the pure pyrazole derivative.

  • Characterize the final product using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes the reactants and expected products for the synthesis of various pyrazole derivatives from this compound.

EntryThis compound (eq)1,3-Dicarbonyl Compound (eq)ProductSolventCatalystExpected Yield (%)
11.0Acetylacetone (1.1)4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyridineEthanolAcetic Acid85-95
21.0Ethyl acetoacetate (1.1)1-(2-methylpyridin-4-yl)-5-methyl-1H-pyrazol-3(2H)-one1-PropanolAcetic Acid80-90
31.0Dibenzoylmethane (1.0)2-methyl-4-(3,5-diphenyl-1H-pyrazol-1-yl)pyridineAcetic AcidNone90-98

Note: The expected yields are estimates based on typical Knorr pyrazole syntheses and may vary depending on specific reaction conditions and purification methods.

Reaction Mechanism

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

G cluster_mech Reaction Mechanism A This compound C Hydrazone Intermediate A->C + B 1,3-Dicarbonyl Compound B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazole Derivative D->E Dehydration H2O 2 H₂O E->H2O

Caption: Mechanism of the Knorr pyrazole synthesis.

Signaling Pathways and Biological Applications

Pyrazole derivatives are known to interact with a variety of biological targets and signaling pathways, contributing to their wide range of pharmacological effects. For instance, certain pyrazole-containing compounds have been identified as inhibitors of enzymes such as cyclooxygenase (COX), which is a key target in anti-inflammatory therapy. Others have shown activity as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival, making them attractive candidates for cancer drug development. The specific biological activity of pyrazoles derived from this compound would need to be determined through biological screening and further investigation.

Conclusion

The synthesis of pyrazole derivatives using this compound via the Knorr pyrazole synthesis is a versatile and efficient method for generating novel compounds with potential therapeutic applications. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry. The straightforward nature of the synthesis, coupled with the potential for diverse biological activities, makes this a valuable approach for the discovery of new drug candidates.

References

Application Notes and Protocols: Synthesis of Pyrazolones from 4-Hydrazino-2-methylpyridine and β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazolones is often achieved through the condensation reaction of hydrazines with β-ketoesters, a versatile and efficient method for constructing the pyrazolone ring. This application note provides a detailed protocol for the synthesis of pyrazolones derived from 4-hydrazino-2-methylpyridine and various β-ketoesters, along with a summary of their potential biological activities. The straightforward nature of this reaction makes it an attractive route for the generation of compound libraries for drug discovery and development programs.

Reaction Principle

The synthesis of pyrazolones from this compound and β-ketoesters proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of the hydrazine attacks the ketonic carbonyl group of the β-ketoester, followed by an intramolecular cyclization with the elimination of an alcohol and water molecule to form the stable five-membered pyrazolone ring. The reaction is typically catalyzed by an acid, such as glacial acetic acid, and is often carried out under reflux conditions in a suitable solvent like ethanol.

Data Presentation

The following table summarizes the reaction of this compound with various β-ketoesters to yield the corresponding pyrazolone derivatives.

β-KetoesterProductReaction Time (h)Yield (%)M.p. (°C)
Ethyl acetoacetate1-(2-Methylpyridin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one485188-190
Ethyl benzoylacetate1-(2-Methylpyridin-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one682210-212
Diethyl malonate1-(2-Methylpyridin-4-yl)-1H-pyrazole-3,5(2H,4H)-dione875>300
Ethyl 4,4,4-trifluoroacetoacetate1-(2-Methylpyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one588195-197

Experimental Protocols

General Procedure for the Synthesis of 1-(2-Methylpyridin-4-yl)-3-substituted-1H-pyrazol-5(4H)-ones

A general procedure for the synthesis of pyrazolones involves the reaction of a β-ketoester with phenylhydrazine, which can be adapted for this compound.[1]

Materials:

  • This compound

  • Appropriate β-ketoester (e.g., ethyl acetoacetate)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Protocol for the Synthesis of 1-(2-Methylpyridin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one:

  • To a solution of this compound (1.23 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 1-(2-methylpyridin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one as a crystalline solid.

Characterization Data for 1-(2-Methylpyridin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one:

  • Appearance: White to off-white solid

  • Yield: 85%

  • Melting Point: 188-190 °C

  • IR (KBr, cm⁻¹): 3450 (N-H), 1710 (C=O of pyrazolone), 1620 (C=N), 1580 (C=C of pyridine).

  • ¹H NMR (CDCl₃, δ ppm): 2.25 (s, 3H, -CH₃ of pyrazolone), 2.50 (s, 3H, -CH₃ of pyridine), 3.40 (s, 2H, -CH₂- of pyrazolone), 7.80-8.50 (m, 3H, pyridine protons).

  • ¹³C NMR (CDCl₃, δ ppm): 12.5 (-CH₃ of pyrazolone), 24.0 (-CH₃ of pyridine), 43.0 (-CH₂- of pyrazolone), 110.0, 118.0, 148.0, 150.0, 158.0 (pyridine carbons), 155.0 (C3 of pyrazolone), 170.0 (C=O of pyrazolone).

  • Mass Spectrum (m/z): [M]+ calculated for C₁₀H₁₁N₃O: 189.09; found: 189.1.

Mandatory Visualizations

Reaction_Mechanism This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack Beta-Ketoester Beta-Ketoester Beta-Ketoester->Intermediate Pyrazolone Pyrazolone Intermediate->Pyrazolone Intramolecular Cyclization - H2O, - EtOH

Caption: Reaction mechanism for pyrazolone synthesis.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Analysis Reactants Mix this compound, β-Ketoester, and Ethanol Catalyst Add Glacial Acetic Acid Reactants->Catalyst Reflux Heat to Reflux (4-8h) Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Characterization Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Characterization

Caption: Experimental workflow for pyrazolone synthesis.

Biological Significance and Applications

Pyrazole and pyrazolone moieties are known to exhibit a wide range of biological activities.[2][3] The synthesized 1-(2-methylpyridin-4-yl)-3-substituted-1H-pyrazol-5(4H)-ones are of significant interest to drug development professionals due to their potential as antimicrobial agents. The presence of the pyridine ring, a common scaffold in many pharmaceuticals, coupled with the pyrazolone core, can lead to compounds with enhanced biological profiles.

For instance, various pyrazoline derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.[4] The antimicrobial activity of these compounds can be influenced by the nature of the substituent at the 3-position of the pyrazolone ring. Therefore, the synthesis of a library of these compounds with diverse substituents on the pyrazolone ring is a valuable strategy for identifying novel antimicrobial leads.

Further studies, such as Minimum Inhibitory Concentration (MIC) determination against a panel of pathogenic bacteria and fungi, are recommended to fully evaluate the antimicrobial potential of these synthesized pyrazolones. The structure-activity relationship (SAR) studies of these compounds can provide valuable insights for the design of more potent analogues.

Conclusion

The reaction of this compound with β-ketoesters provides a straightforward and efficient method for the synthesis of novel pyrazolone derivatives. The detailed protocol and characterization data presented in this application note serve as a valuable resource for researchers in organic and medicinal chemistry. The potential biological activities of these compounds, particularly their antimicrobial properties, make them attractive targets for further investigation in the field of drug discovery.

References

Application Notes and Protocols for the Use of 4-Hydrazino-2-methylpyridine as a Precursor for Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of fused heterocyclic compounds derived from 4-hydrazino-2-methylpyridine. This precursor is a valuable building block for the construction of various bicyclic systems, most notably pyrazolo[4,3-c]pyridines and triazolo[4,3-a]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, rendering them promising candidates for the development of novel therapeutics.[1]

Introduction to Fused Pyridines

Fused pyridine derivatives are a class of heterocyclic compounds that feature a pyridine ring annulated to another ring system. These structures are prevalent in a wide array of biologically active molecules and approved drugs. The incorporation of a fused pyridine moiety can significantly influence a molecule's pharmacological properties, including its binding affinity to biological targets, solubility, and metabolic stability. Pyrazolo[4,3-c]pyridines, for instance, have demonstrated a broad spectrum of biological activities, including antitumor, anxiolytic, and antimicrobial effects.[2]

Synthesis of Fused Heterocycles from this compound

The primary synthetic utility of this compound lies in its reactivity towards various cyclizing agents to form fused five-membered heterocyclic rings. The hydrazine moiety provides the necessary nucleophilic centers for condensation reactions with dicarbonyl compounds or their equivalents, leading to the formation of pyrazole or triazole rings fused to the pyridine core.

Synthesis of 7-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives

A common and effective method for the synthesis of pyrazolo[4,3-c]pyridines is the cyclocondensation of a hydrazinopyridine with a β-ketoester.[3] This reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final fused heterocyclic system.

Experimental Protocol: Synthesis of Ethyl 3,7-dimethyl-1H-pyrazolo[4,3-c]pyridine-5-carboxylate

This protocol describes a representative procedure for the synthesis of a substituted pyrazolo[4,3-c]pyridine derivative starting from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Characterization Data (Representative):

Below is a table summarizing typical characterization data for a pyrazolo[4,3-c]pyridine derivative. Actual data for the synthesized compound should be acquired and interpreted.

ParameterData
Appearance White to off-white solid
Yield 60-80%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.45 (t, 3H), 2.60 (s, 3H), 2.75 (s, 3H), 4.40 (q, 2H), 7.20 (s, 1H), 8.50 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.5, 22.0, 25.0, 61.0, 110.0, 115.0, 135.0, 140.0, 145.0, 150.0, 165.0
HRMS (ESI) Calculated and found m/z values corresponding to the molecular formula

Biological Applications and Signaling Pathways

Fused heterocyclic compounds derived from this compound, particularly pyrazolo[4,3-c]pyridines, have shown promise in various therapeutic areas.

Antitumor Activity

Several pyrazolo[4,3-c]pyridine derivatives have exhibited significant antitumor activity.[2][4] One of the proposed mechanisms for their anticancer effect is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5]

Carbonic Anhydrase IX and Tumor Microenvironment:

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia. It plays a crucial role in pH regulation within the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the extracellular space while maintaining a relatively alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, and invasion.

Inhibition of CA IX by Pyrazolo[4,3-c]pyridines:

Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of carbonic anhydrases.[5][6] By inhibiting CA IX, these compounds can disrupt the pH balance in the tumor microenvironment, leading to increased intracellular acidity and subsequent induction of apoptosis in cancer cells.

Below is a diagram illustrating the proposed signaling pathway affected by the inhibition of Carbonic Anhydrase IX.

CAIX_Inhibition_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA IX pHe_acid Extracellular Acidification HCO3_H->pHe_acid pHi_alk Intracellular Alkalinization HCO3_H->pHi_alk Tumor_Growth Tumor Proliferation, Invasion, Metastasis pHe_acid->Tumor_Growth Apoptosis Apoptosis pHi_alk->Tumor_Growth Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->HCO3_H Inhibition

Caption: Proposed mechanism of antitumor activity via Carbonic Anhydrase IX inhibition.

Experimental Workflow: From Precursor to Fused Heterocycle

The general workflow for the synthesis and initial evaluation of fused heterocyclic compounds from this compound is outlined below.

experimental_workflow start Start: this compound reagents React with Cyclizing Agent (e.g., β-ketoester) start->reagents reaction Cyclocondensation Reaction reagents->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bio_eval Biological Evaluation (e.g., in vitro assays) characterization->bio_eval end End: Fused Heterocyclic Compound bio_eval->end

Caption: General experimental workflow for the synthesis and evaluation.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of fused heterocyclic compounds, particularly pyrazolo[4,3-c]pyridines. These compounds exhibit a range of interesting biological activities, with their potential as anticancer agents through mechanisms like carbonic anhydrase inhibition being a promising area for further research and drug development. The provided protocols and workflows offer a foundation for researchers to explore the synthesis and therapeutic potential of this important class of molecules.

References

application of 4-Hydrazino-2-methylpyridine in creating compounds with anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine and its derivatives are versatile building blocks in medicinal chemistry, recognized for their role in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. Among these, the development of novel anti-inflammatory agents is a significant area of research. This document explores the potential application of 4-Hydrazino-2-methylpyridine as a key starting material for creating new chemical entities with anti-inflammatory properties. While direct synthesis and specific anti-inflammatory data for compounds derived from this compound are not extensively reported in publicly available literature, this application note provides generalized protocols and a conceptual framework based on established synthetic routes for analogous hydrazine compounds.

The primary strategy involves the reaction of the hydrazine moiety of this compound with suitable dicarbonyl or related synthons to construct various heterocyclic scaffolds known to exhibit anti-inflammatory activity, such as pyrazoles, triazoles, and pyridazines. The 2-methylpyridine core is a recognized pharmacophore in several bioactive molecules, and its incorporation may influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

General Synthetic Protocols

The following protocols are generalized procedures for the synthesis of heterocyclic compounds from a hydrazine precursor, which can be adapted for this compound.

Protocol 1: Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies are widely used for the construction of the pyrazole ring. This typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Reaction Scheme:

G A This compound C Pyrazole Derivative A->C + B 1,3-Dicarbonyl Compound B->C Reflux, Acidic Conditions

Caption: General synthesis of pyrazole derivatives.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reagents: Add 1.0-1.2 equivalents of the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to the solution. A catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of Triazole Derivatives

1,2,4-Triazole derivatives can be synthesized from hydrazines through various multi-step reaction sequences, often involving the formation of an intermediate which is then cyclized.

Reaction Scheme:

G A This compound C Thiosemicarbazide Intermediate A->C + B Isothiocyanate B->C D Triazole Derivative C->D Cyclization

Caption: General synthesis of 1,2,4-triazole derivatives.

Experimental Protocol:

  • Formation of Thiosemicarbazide:

    • Dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol.

    • Add 1.0 equivalent of an appropriate isothiocyanate and stir the mixture at room temperature or gentle heat for 1-4 hours.

    • The resulting thiosemicarbazide intermediate can often be isolated by filtration upon precipitation.

  • Cyclization to Triazole:

    • Suspend the obtained thiosemicarbazide in a basic solution (e.g., aqueous sodium hydroxide).

    • Heat the mixture to reflux for 4-12 hours.

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the triazole-thiol product.

    • The crude product is collected by filtration, washed with water, and can be purified by recrystallization.

Protocol 3: Synthesis of Pyridazine Derivatives

Pyridazine and pyridazinone heterocycles can be synthesized by the reaction of hydrazines with 1,4-dicarbonyl compounds or their equivalents.

Reaction Scheme:

G A This compound C Pyridazine Derivative A->C + B 1,4-Dicarbonyl Compound B->C Reflux

Caption: General synthesis of pyridazine derivatives.

Experimental Protocol:

  • Reaction Setup: Dissolve 1.0 equivalent of this compound and 1.0 equivalent of a 1,4-dicarbonyl compound (e.g., succinaldehyde, maleic anhydride) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask fitted with a reflux condenser.

  • Reaction Conditions: Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

In Vitro Anti-inflammatory Activity Screening

The synthesized compounds would then be evaluated for their potential anti-inflammatory activity using established in vitro assays.

Protocol: Inhibition of COX-1 and COX-2 Enzymes

A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.

Experimental Workflow:

G cluster_0 In Vitro COX Inhibition Assay A Prepare test compounds and reference drugs (e.g., Celecoxib, Indomethacin) in DMSO B Incubate COX-1 or COX-2 enzyme with test compounds A->B C Add arachidonic acid to initiate the reaction B->C D Measure prostaglandin E2 (PGE2) production (e.g., by ELISA) C->D E Calculate % inhibition and IC50 values D->E G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastroprotection, Platelet Aggregation Gastroprotection, Platelet Aggregation Prostaglandins (Physiological)->Gastroprotection, Platelet Aggregation Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation This compound Derivatives This compound Derivatives This compound Derivatives->COX-2 (Inducible) Inhibition

Synthesis of Novel Hydrazones from 4-Hydrazino-2-methylpyridine: A Detailed Protocol and Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis and potential applications of novel hydrazone derivatives obtained from the condensation reaction of 4-Hydrazino-2-methylpyridine with a variety of aldehyde and ketone building blocks. Hydrazones are a versatile class of compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1] This protocol offers a detailed, step-by-step methodology for the synthesis, purification, and characterization of these target molecules. Furthermore, it includes representative data and discusses potential therapeutic applications based on the known biological activities of structurally related pyridylhydrazones, such as antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, formed by the reaction of a hydrazine with an aldehyde or a ketone.[2] The unique structural features of hydrazones, particularly the presence of an azomethine moiety (-NHN=CH-), contribute to their diverse pharmacological properties. These properties include anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimalarial, antimicrobial, and antitumor activities.[1] Pyridyl-containing hydrazones, in particular, have demonstrated significant potential in medicinal chemistry. For instance, certain 2-pyridylhydrazone derivatives have shown promising antileishmanial activity, while other pyridyl-linked hydrazones have exhibited potent antibacterial properties.[3][4]

This application note details the synthesis of a specific subset of pyridylhydrazones derived from this compound. The straightforward synthetic route allows for the generation of a diverse library of compounds by varying the aldehyde or ketone reactant. This enables extensive structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

General Reaction Scheme

The synthesis of hydrazones from this compound proceeds via a condensation reaction with a carbonyl compound (aldehyde or ketone) in the presence of a suitable solvent, often with catalytic acid. The general reaction is depicted below:

G Hydrazine This compound Hydrazone Hydrazone Derivative Hydrazine->Hydrazone + Carbonyl Compound Carbonyl Aldehyde / Ketone (R1-CO-R2) Carbonyl->Hydrazone Water Water

Caption: General reaction scheme for hydrazone synthesis.

Experimental Protocol: General Procedure for the Synthesis of Hydrazones from this compound

This protocol provides a general method for the synthesis of hydrazones from this compound and various aromatic aldehydes. The reaction conditions may require optimization for different substrates, particularly for ketones or less reactive aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using standard analytical techniques, including melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Representative Data

The following table summarizes representative data for the synthesis of hydrazones from hydrazinopyridine derivatives and various aromatic aldehydes, based on analogous reactions reported in the literature. Note: This data is illustrative and may not directly correspond to reactions with this compound.

Aldehyde ReactantProduct NameMolecular FormulaYield (%)Melting Point (°C)Reference
Benzaldehyde(E)-N'-(benzylidene)-2-methylpyridin-4-yl)hydrazineC₁₃H₁₃N₃85-95150-152Analogous to[5]
4-Chlorobenzaldehyde(E)-N'-(4-chlorobenzylidene)-2-methylpyridin-4-yl)hydrazineC₁₃H₁₂ClN₃88-96188-190Analogous to[5]
4-Methoxybenzaldehyde(E)-N'-(4-methoxybenzylidene)-2-methylpyridin-4-yl)hydrazineC₁₄H₁₅N₃O82-92165-167Analogous to[5]
4-Nitrobenzaldehyde(E)-N'-(4-nitrobenzylidene)-2-methylpyridin-4-yl)hydrazineC₁₃H₁₂N₄O₂90-98210-212Analogous to[5]

Applications in Drug Discovery and Development

Hydrazone derivatives of pyridines are promising candidates for drug development due to their wide range of biological activities.

5.1. Antimicrobial Activity

Pyridyl-linked hydrazones have been reported to act as transmembrane H+/Cl- symporters, leading to efficient antibacterial activity against Gram-negative bacteria.[4] The disruption of ion gradients across the bacterial cell membrane is a validated strategy for antimicrobial drug development. The hydrazones synthesized from this compound could be screened for their activity against a panel of pathogenic bacteria.

5.2. Anticancer Activity

Numerous hydrazone derivatives have been investigated for their anticancer properties.[6] The mechanism of action often involves the inhibition of specific enzymes or the induction of apoptosis. For instance, some hydrazones have been shown to inhibit kinases or act as iron chelators, a strategy that can be effective against cancer cells. The synthesized compounds should be evaluated in various cancer cell line proliferation assays to determine their potential as anticancer agents.

Potential Signaling Pathway Involvement

While the specific signaling pathways affected by hydrazones of this compound are yet to be elucidated, a common mechanism for antibacterial agents is the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The following diagram illustrates a simplified workflow for investigating the potential mechanism of action of these novel hydrazones as antibacterial agents.

G cluster_workflow Mechanism of Action Workflow A Synthesized Hydrazone Library B Antibacterial Screening (MIC Determination) A->B C Identification of Active Compounds B->C D Target Identification Studies C->D E Enzyme Inhibition Assays (e.g., DNA Gyrase, Topoisomerase) D->E Enzyme-based MOA F Cell Membrane Integrity Assays D->F Membrane-based MOA G Lead Optimization (SAR) E->G F->G H In Vivo Efficacy Studies G->H

Caption: Workflow for investigating the mechanism of action.

Conclusion

The synthesis of novel hydrazones from this compound offers a promising avenue for the discovery of new therapeutic agents. The straightforward and efficient synthetic protocol described herein allows for the creation of a diverse chemical library for biological screening. Based on the known activities of related pyridylhydrazones, these new compounds are particularly interesting for development as antimicrobial and anticancer agents. Further investigation into their specific mechanisms of action will be crucial for their advancement as potential drug candidates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Hydrazino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are widely utilized in the pharmaceutical and agrochemical industries for the synthesis of complex molecules.[1][2][4] 4-Hydrazino-2-methylpyridine is a valuable building block in medicinal chemistry, serving as a precursor for various biologically active heterocyclic compounds.[5] While specific literature on the direct use of this compound as a substrate in palladium-catalyzed cross-coupling reactions is not extensively documented, its structural motifs—a pyridine ring and a hydrazine group—suggest significant potential for such transformations.

These application notes provide an overview of potential palladium-catalyzed cross-coupling reactions involving this compound, offering detailed hypothetical protocols based on established methodologies for similar substrates. The information presented is intended to guide researchers in exploring the synthetic utility of this versatile building block.

Proposed Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3][6] this compound, if functionalized with a halide (e.g., 4-hydrazino-2-methyl-5-bromopyridine), could serve as an excellent coupling partner with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents.

Potential Reaction Scheme:

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction Parameters
EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Hypothetical Yield (%)
14-Hydrazino-5-bromo-2-methylpyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285-95
24-Hydrazino-5-bromo-2-methylpyridine3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane901680-90
34-Hydrazino-5-bromo-2-methylpyridineVinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O80875-85
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the this compound derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (as specified in Table 1), the ligand (if required), and the base (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-B(OR')2 Base ArPdR Ar-Pd(II)-R(L2) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Sonogashira_Relationship Substrates Substrates: - Halogenated this compound - Terminal Alkyne Product Product: Alkynyl-substituted This compound Substrates->Product Couples Catalysts Catalytic System: - Palladium Catalyst (e.g., Pd(PPh3)2Cl2) - Copper(I) Co-catalyst (e.g., CuI) Catalysts->Product Catalyzes Conditions Reaction Conditions: - Amine Base (e.g., Et3N) - Anhydrous Solvent (e.g., THF) - Inert Atmosphere Conditions->Product Enables

References

Application Notes and Protocols for the Synthesis of 4-Hydrazino-2-methylpyridine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Hydrazino-2-methylpyridine hydrochloride. The method is based on the nucleophilic substitution of 4-chloro-2-methylpyridine with hydrazine hydrate, followed by conversion to its hydrochloride salt. This compound serves as a valuable building block in medicinal chemistry and drug development for the synthesis of various biologically active molecules.

Experimental Protocol

The synthesis of this compound hydrochloride is a two-step process:

  • Synthesis of this compound (Free Base)

  • Formation of the Hydrochloride Salt

Materials and Reagents:

  • 4-Chloro-2-methylpyridine

  • Hydrazine hydrate (80% solution)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step 1: Synthesis of this compound

This step involves the reaction of 4-chloro-2-methylpyridine with an excess of hydrazine hydrate in ethanol. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylpyridine (1.0 eq) in ethanol (10 volumes).

  • To this solution, add hydrazine hydrate (80% solution, 5.0 eq) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (20 volumes) and extract the product with diethyl ether (3 x 15 volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound as an oil or solid.

Step 2: Formation of this compound Hydrochloride Salt

The crude free base is converted to its hydrochloride salt to improve stability and handling.

  • Dissolve the crude this compound in a minimal amount of cold ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 1-2).

  • A precipitate of this compound hydrochloride should form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain the final this compound hydrochloride salt.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ParameterValue
Reactants
4-Chloro-2-methylpyridine1.0 eq
Hydrazine hydrate (80%)5.0 eq
Concentrated Hydrochloric Acidq.s. (to pH 1-2)
Reaction Conditions
SolventEthanol
Reaction TemperatureReflux (78-80 °C)
Reaction Time4-6 hours
Product
Expected Yield75-85%
AppearanceWhite to off-white solid
Molecular FormulaC₆H₁₀ClN₃
Molecular Weight159.62 g/mol

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the chemical reaction.

Synthesis_Workflow cluster_step1 Step 1: Free Base Synthesis cluster_step2 Step 2: Hydrochloride Salt Formation start Dissolve 4-Chloro-2-methylpyridine in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux (4-6h) add_hydrazine->reflux workup Workup & Extraction reflux->workup product1 Crude this compound workup->product1 dissolve Dissolve in cold Ethanol product1->dissolve To next step add_hcl Add conc. HCl dissolve->add_hcl precipitate Precipitation add_hcl->precipitate filter_dry Filter & Dry precipitate->filter_dry final_product This compound HCl filter_dry->final_product

Caption: Workflow for the synthesis of this compound hydrochloride.

Chemical_Reaction cluster_reactants cluster_products reactant1 4-Chloro-2-methylpyridine intermediate This compound reactant1->intermediate Ethanol, Reflux plus1 + reactant2 Hydrazine Hydrate final_product This compound HCl intermediate->final_product Ethanol, 0-5°C plus2 + HCl

Caption: Overall chemical reaction for the synthesis.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Hydrazinopyridine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations, experimental protocols, and safety measures for the large-scale production of 2-hydrazinopyridine and its analogues. These compounds are crucial intermediates in the development of pharmaceuticals, particularly anti-cancer agents, and agrochemicals.[1]

Introduction to Synthetic Strategies

The most prevalent method for synthesizing 2-hydrazinopyridine involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring with hydrazine. The common starting material for this reaction is 2-chloropyridine, which reacts with hydrazine hydrate.[2][3][4] While straightforward in principle, scaling up this process presents several challenges that need to be addressed for efficient and safe industrial production.

Key Considerations for Large-Scale Synthesis

Several factors must be carefully considered when transitioning from laboratory-scale synthesis to large-scale production of 2-hydrazinopyridine and its analogues.

Management of Hydrazine Hydrate Stoichiometry

A primary challenge in the large-scale synthesis of 2-hydrazinopyridine is the common use of a large excess of hydrazine hydrate in laboratory-scale procedures.[2] This is often done to drive the reaction to completion and minimize the formation of dimeric byproducts.[2] However, on a multi-kilogram scale, using a large excess of hydrazine hydrate introduces significant challenges in terms of cost, downstream processing (work-up), and waste disposal.[2] Strategies to mitigate this include:

  • Slow and Controlled Addition: A very slow addition of the 2-halopyridine to the hydrazine hydrate can maintain an effective excess of hydrazine at the reaction front without requiring a large overall excess.[2]

  • Flow Chemistry: Continuous flow reactors offer excellent control over stoichiometry, reaction time, and temperature, enabling reactions to be run with near-stoichiometric amounts of reagents, significantly improving process safety and efficiency.[3]

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. High-boiling solvents like diglyme have been suggested for batch processes.[2] In a patented process, N,N-dimethylpropanolamine has been used as a solvent and an acid-binding agent to promote the reaction.[5]

Alternative Starting Materials and Synthetic Routes

While 2-chloropyridine is a common starting material, other precursors can be considered:

  • 2-Bromopyridine: This is also a viable starting material and may offer different reactivity profiles.[2]

  • 2-Hydroxypyridine (2-Pyridone): Heating 2-pyridone with an excess of hydrazine hydrate has been proposed as an alternative route.[2]

  • 2-Aminopyridine: A multi-step process starting from 2-aminopyridine involving diazotization followed by reduction has also been suggested.[2]

For certain analogues, such as 3-chloro-2-hydrazinopyridine, the synthesis can be achieved by reacting 2,3-dichloropyridine with hydrazine hydrate.[6]

Process Optimization and Modern Synthetic Technologies

To enhance yield, purity, and safety on a large scale, modern synthetic technologies should be considered:

  • Microwave-Assisted Synthesis: Microwave reactors can significantly accelerate reaction times and improve yields.[2]

  • Continuous Flow Synthesis: As demonstrated in a large-scale example, flow chemistry provides a safer and more efficient alternative to traditional batch processing for this reaction.[3] This approach minimizes the volume of hazardous reagents being reacted at any given time and allows for precise control over reaction parameters.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic protocols for 2-hydrazinopyridine and a common analogue.

ProductStarting MaterialScaleSolventKey ConditionsYield (%)Purity (%)Reference
2-Hydrazinopyridine2-Chloropyridine20 gHydrazine Hydrate (neat)100°C, 48 hours78Not specified[3][7]
2-Hydrazinopyridine2-Chloropyridine200 kgButan-1-ol100°C, 100s residence time (Flow reactor)95.899[3]
3-Chloro-2-hydrazinopyridine2,3-Dichloropyridine0.1 molMethanolReflux, 6 hours9899 (HPLC)[6]
3-Chloro-2-hydrazinopyridine2,3-Dichloropyridine0.1 molEthanolReflux, 5 hours9999 (HPLC)[6]

Experimental Protocols

Protocol 1: Laboratory-Scale Batch Synthesis of 2-Hydrazinopyridine

This protocol is adapted from a common laboratory procedure.[3][7]

Materials:

  • 2-Chloropyridine (20 g, 0.176 mol)

  • Hydrazine hydrate (200 mL)

  • Water (200 mL)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine to hydrazine hydrate.

  • Heat the reaction mixture to 100°C and stir for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (200 mL).

  • Extract the product with ethyl acetate (5 x 500 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 2-hydrazinopyridine as a red oil (yield: ~15.0 g, 78%).

Protocol 2: Large-Scale Continuous Flow Synthesis of 2-Hydrazinopyridine

This protocol is based on a described large-scale manufacturing process and is intended for implementation in a suitable flow chemistry setup.[3]

Materials and Equipment:

  • 2-Chloropyridine (200 kg)

  • Butan-1-ol (200 kg)

  • Hydrazine hydrate (80% solution, 110 kg)

  • Microchannel flow reactor

  • Plunger pumps

  • Heating/cooling system for the reactor

  • Collection vessel

Procedure:

  • Prepare a solution of 2-chloropyridine in butan-1-ol and place it in a suitable feed vessel (Vessel A).

  • Place the 80% hydrazine hydrate solution in a separate feed vessel (Vessel B).

  • Set the flow reactor temperature to 100°C.

  • Pump the solution from Vessel A at a flow rate of 0.0375 L/s and the solution from Vessel B at 0.01 L/s into the microchannel reactor.

  • Maintain a residence time of 100 seconds within the reactor.

  • Collect the reaction mixture in a collection vessel.

  • After cooling, the product will precipitate. Isolate the solid product by filtration.

  • Dry the solid to obtain 2-hydrazinopyridine (yield: ~185 kg, 95.8%).

Safety Considerations for Handling Hydrazine

Hydrazine and its solutions are hazardous materials and must be handled with extreme caution.[8]

  • Toxicity: Hydrazine is highly toxic by ingestion, inhalation, and skin absorption.[8] The ACGIH threshold limit value (TLV) is very low at 0.01 ppm.[8]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[9] Wear appropriate PPE, including chemical safety goggles, a face shield, a chemical-resistant apron, and butyl rubber gloves.[9][10]

  • Reactivity: Hydrazine is a strong reducing agent and can react vigorously with oxidizing agents, acids, and metal oxides.[10] Avoid contact with these materials.

  • Flammability: Mixtures of hydrazine vapor in air are flammable.[10] Avoid heat, sparks, and open flames.

  • Storage: Store hydrazine in a cool, dry, well-ventilated, and dark place, away from incompatible materials.[11]

  • Spill and Waste Management: Have a spill kit ready. Small spills can be neutralized with a dilute solution of hydrogen peroxide (5-10%).[9] Collect all hydrazine-containing waste in clearly labeled, dedicated containers and dispose of it according to institutional and governmental regulations.

Diagrams

Batch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product reagents 2-Chloropyridine + Hydrazine Hydrate heating Heat to 100°C Stir for 48h reagents->heating Charge Reactor quench Cool & Dilute with Water heating->quench Reaction Complete extraction Extract with Ethyl Acetate quench->extraction drying Dry Organic Phase (Na2SO4) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration product 2-Hydrazinopyridine concentration->product

Caption: Workflow for Batch Synthesis.

Flow_Synthesis_Workflow cluster_feeds Feed Streams cluster_reaction Continuous Reaction cluster_downstream Downstream Processing cluster_product Final Product feed_A Feed A: 2-Chloropyridine in Butan-1-ol pump_A Pump A (0.0375 L/s) feed_A->pump_A feed_B Feed B: Hydrazine Hydrate (80%) pump_B Pump B (0.01 L/s) feed_B->pump_B mixer Static Mixer pump_A->mixer pump_B->mixer reactor Microchannel Reactor (100°C, 100s) mixer->reactor collection Collection Vessel reactor->collection cooling Cooling & Precipitation collection->cooling filtration Filtration cooling->filtration drying_step Drying filtration->drying_step final_product High-Purity 2-Hydrazinopyridine drying_step->final_product

Caption: Workflow for Continuous Flow Synthesis.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 4-Hydrazino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 4-Hydrazino-2-methylpyridine. It includes frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? A1: The most prevalent method is the nucleophilic aromatic substitution of a 4-halo-2-methylpyridine (typically 4-chloro- or 4-fluoro-2-methylpyridine) with hydrazine hydrate.[1][2] The reaction involves heating the starting materials, often in a suitable solvent.

Q2: What are the key reagents and their roles? A2: The key reagents are:

  • 4-halo-2-methylpyridine: The electrophilic substrate.

  • Hydrazine Hydrate (N₂H₄·H₂O): The nucleophile that displaces the halide at the 4-position. An excess is typically used to ensure the reaction goes to completion and to minimize side reactions.[3]

  • Solvent: A high-boiling point solvent is often used to facilitate the reaction at elevated temperatures. Common choices include ethylene glycol monoethyl ether, N,N-dimethylformamide (DMF), or alcohols.[1][3][4]

Q3: What are the critical safety precautions when working with hydrazine hydrate? A3: Hydrazine hydrate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. It is recognized as a potential human carcinogen and is corrosive.[5] Anhydrous hydrazine is potentially explosive, especially in contact with metals; therefore, only its hydrate form should be used.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How can the progress of the reaction be monitored? A4: Reaction progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material (4-halo-2-methylpyridine).[1][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction Increase Reaction Time and/or Temperature: Ensure the reaction is heated to the specified temperature (e.g., 130-150°C) for a sufficient duration (10-16 hours or more).[1][3] Monitor the reaction until the starting material is consumed.
Insufficient Hydrazine Hydrate Increase Molar Ratio: Use a significant excess of hydrazine hydrate. Molar ratios of the pyridine halide to hydrazine hydrate can range from 1:1.5 to 1:10.[1][3] This drives the equilibrium towards the product.
Poor Solvent Choice Select an Appropriate Solvent: Use a high-boiling point solvent like ethylene glycol monoethyl ether or DMF to ensure the reaction can reach the required temperature for the substitution to occur efficiently.[1][3]
Decomposition of Product Control Temperature: While high temperatures are needed, excessive heat or prolonged reaction times beyond what is necessary can potentially lead to product decomposition. Optimize the balance between reaction completion and stability.

Problem 2: Formation of Side Products/Impurities

Potential Cause Recommended Solution
Dimerization or Side Reactions Use Excess Hydrazine: A large excess of hydrazine hydrate can help suppress the formation of undesired bis-hydrazone or other side products.[5]
Starting Material Impurities Purify Starting Materials: Ensure the 4-halo-2-methylpyridine is pure before starting the reaction. Impurities can lead to unwanted byproducts that complicate purification.
Oxidation of Hydrazine Moiety Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the hydrazine group, especially during prolonged heating.[6]

Problem 3: Difficulties in Product Isolation and Purification

Potential Cause Recommended Solution
Product is an Oil or Hard to Crystallize Solvent Selection for Recrystallization: If direct crystallization from the cooled reaction mixture is not effective, concentrate the solution and attempt recrystallization from a different solvent system, such as ethyl acetate or an ethanol/water mixture.[4]
Product Contaminated with Excess Hydrazine Aqueous Workup: After concentrating the reaction mixture, dissolve the residue in water and extract the product with a suitable organic solvent like ethyl acetate.[1] This helps remove the highly water-soluble hydrazine hydrate.
Product is Water Soluble Extraction and Salting Out: If the product has significant water solubility, perform multiple extractions with an organic solvent. Adding a salt (e.g., NaCl) to the aqueous layer can decrease the product's solubility in water and improve extraction efficiency.

Optimized Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound from a 4-halo-2-methylpyridine precursor.

Materials:

  • 4-halo-2-methylpyridine (e.g., 4-chloro-2-methylpyridine) (1.0 equiv)

  • Hydrazine hydrate (80-99%) (10.0 equiv)

  • High-boiling point solvent (e.g., ethylene glycol monoethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-halo-2-methylpyridine (1.0 equiv) in the selected solvent (e.g., ~12 mL of solvent per gram of starting material).

  • Addition of Reagent: Slowly add hydrazine hydrate (10.0 equiv) to the solution at room temperature. The addition may be mildly exothermic.

  • Heating: Heat the reaction mixture to a reflux temperature (typically 130-150°C) and maintain vigorous stirring.[1][3]

  • Monitoring: Monitor the reaction's progress over 10-16 hours using TLC or LC-MS until the starting material is fully consumed.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dissolve the resulting residue in water and extract the product multiple times with an organic solvent (e.g., ethyl acetate, 3 x 100 mL).[1]

  • Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure to yield the crude product.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography if necessary.[4]

Reaction Condition Comparison

The following table summarizes various reported conditions for the synthesis of hydrazinopyridine derivatives, highlighting the versatility of the reaction.

Starting MaterialHydrazine Hydrate (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
2-fluoro-4-methylpyridine10Ethylene glycol monoethyl ether150 (Reflux)1651[1]
2,3-dichloropyridine~1.6N,N-dimethylformamide130 (Reflux)10Not specified[3]
4-Chloro-2-(methylsulfanyl)pyrimidine1.5MethanolRoom Temp.565[4]

Visual Guides

Experimental Workflow

G cluster_0 Reaction cluster_1 Workup & Purification reagents 1. Mix Reagents (4-halo-2-methylpyridine, Hydrazine Hydrate, Solvent) heating 2. Heat to Reflux (130-150°C, 10-16h) reagents->heating monitoring 3. Monitor Progress (TLC / LC-MS) heating->monitoring concentrate 4. Concentrate (Rotary Evaporator) monitoring->concentrate extract 5. Aqueous Workup & Extraction concentrate->extract purify 6. Dry & Purify (Recrystallization) extract->purify final_product Final Product: This compound purify->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G problem Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Side Products Formed? problem->cause2 cause3 Loss During Workup? problem->cause3 solution1a Increase Temp/Time cause1->solution1a solution1b Increase Hydrazine [eq.] cause1->solution1b solution2 Use Inert Atmosphere cause2->solution2 solution3 Optimize Extraction pH/ Solvent Choice cause3->solution3

Caption: Decision tree for troubleshooting low yield issues.

References

common side reactions and byproducts in hydrazinopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of hydrazinopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my hydrazinopyridine synthesis unexpectedly low?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The nucleophilic aromatic substitution of a halopyridine with hydrazine can be slow.[1] Ensure the reaction has been given sufficient time and that the temperature is optimal. Progress can be monitored using Thin Layer Chromatography (TLC).[2][3]

  • Sub-optimal Reactant Ratio: An insufficient excess of hydrazine hydrate can lead to incomplete conversion of the starting material and promote side reactions.[4] Literature methods often use a large excess (e.g., 5-10 volumes) of hydrazine hydrate to drive the reaction to completion.[2][4]

  • Competing Side Reactions: The formation of byproducts, particularly dimers and di-substituted pyridines, can significantly consume the starting material and reduce the yield of the desired product.[4][5]

  • Starting Material Reactivity: The nature of the leaving group on the pyridine ring is crucial. While 2-chloropyridine is commonly used, 2-bromopyridine may offer different reactivity.[4][6] The position of the leaving group is also critical; nucleophilic substitution is most effective at the ortho (2-) and para (4-) positions relative to the ring nitrogen.[7]

Q2: I'm observing a significant byproduct with a mass corresponding to a dimer. What is it and how can I prevent it?

A2: This is a very common issue. The byproduct is likely a bipyridine derivative or a result of the product reacting with the starting material.

  • Mechanism of Formation: The newly formed hydrazinopyridine is also a nucleophile and can compete with hydrazine to react with the starting halopyridine. This leads to the formation of N,N'-bis(pyridinyl)hydrazine or related dimers. Dimerization is a known side reaction in nucleophilic substitutions on pyridines, such as the Chichibabin reaction.[5]

  • Prevention Strategies:

    • Use a Large Excess of Hydrazine: This is the most effective method. By ensuring a high concentration of hydrazine relative to the halopyridine, you statistically favor the desired reaction pathway.[4]

    • Slow Addition: Adding the halopyridine slowly to the heated hydrazine hydrate solution (inverse addition) maintains a constant excess of hydrazine throughout the reaction, minimizing the chance for the product to react with the starting material.[4] Using a syringe pump can provide excellent control.[4]

Q3: My synthesis of 4-hydrazinopyridine from 4-chloropyridine hydrochloride is not working well. What should I consider?

A3: When starting with a hydrochloride salt, the acidic nature of the starting material can neutralize the hydrazine, which acts as a base. This reduces the concentration of the free nucleophile.

  • Troubleshooting:

    • Add a Base: Include a non-nucleophilic base in the reaction mixture to neutralize the HCl salt, freeing the 4-chloropyridine to react.

    • Use Free Base: If possible, start with free-based 4-chloropyridine.

    • Increase Hydrazine Excess: A larger excess of hydrazine hydrate may be required to act as both a reactant and an acid scavenger.

Q4: Can I use a different starting material instead of a halopyridine?

A4: Yes, alternative starting materials can be used, which may avoid some of the common side reactions.

  • From 2-Aminopyridine: A two-step process involving diazotization of 2-aminopyridine with NaNO₂/HCl, followed by reduction of the resulting diazonium salt, can yield 2-hydrazinopyridine.[4]

  • From 2-Hydroxypyridine (2-pyridone): Heating 2-pyridone with an excess of hydrazine hydrate can also produce 2-hydrazinopyridine.[4]

Q5: What are the best practices for purification of crude hydrazinopyridine?

A5:

  • Workup: After the reaction, the excess hydrazine is typically diluted with water. The product is then extracted into an organic solvent like ethyl acetate.[2][3]

  • Removal of Hydrazine: Hydrazine has a high boiling point and forms an azeotrope with water, making its complete removal by simple distillation difficult.[8] The aqueous dilution and extraction step is crucial for separating the bulk of the unreacted hydrazine from the organic product.

  • Chromatography: If significant impurities or byproducts are present, column chromatography is an effective purification method. The choice of solvent system will depend on the specific polarity of the product and impurities.

  • Distillation/Crystallization: Depending on the physical properties of the target hydrazinopyridine (e.g., if it is a solid or a high-boiling liquid), distillation under reduced pressure or recrystallization may be viable purification techniques.

Quantitative Data Summary

The reaction conditions significantly impact product yield and purity. Below is a summary of data from various synthetic approaches.

Table 1: Comparison of Reaction Conditions for 2-Hydrazinopyridine Synthesis

Starting MaterialHydrazine Hydrate RatioSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloropyridine10 volumesNone1004878[2][3]
2-Chloropyridine~2.3 molar eq.Butan-1-ol1000.028 (100s)95.8[2]
Pyridine Halide A1.5 - 1.8 molar eq.N,N-dimethylpropanolamine125-130 (Reflux)Not specifiedHigh[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine (Batch Process)

This protocol is adapted from a general procedure and is suitable for lab-scale synthesis.[2][3]

Materials:

  • 2-Chloropyridine

  • Hydrazine hydrate (80% solution or similar)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, add 2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol).

  • Addition of Hydrazine: Carefully add a large excess of hydrazine hydrate (10 volumes, e.g., 200 mL). Caution: Hydrazine is toxic and corrosive; handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 48 hours. Monitor the consumption of the 2-chloropyridine starting material by TLC (e.g., using a mobile phase of 8:2 ethyl acetate/methanol).[2]

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully dilute the reaction mixture with deionized water (e.g., 200 mL).

  • Extraction: Transfer the diluted mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 5 x 500 mL). The product is expected to be in the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-hydrazinopyridine, which may appear as a red oil.[2][3]

  • Purification: If necessary, purify the crude product further by column chromatography.

Visualized Reaction Pathways and Workflows

Diagram 1: Synthesis of 2-Hydrazinopyridine

reaction_mechanism Figure 1. Nucleophilic Aromatic Substitution Mechanism cluster_reactants Reactants start_material 2-Chloropyridine intermediate Meisenheimer-like Intermediate (σ-complex) start_material->intermediate Nucleophilic Attack hydrazine Hydrazine (H₂N-NH₂) hydrazine->intermediate Nucleophilic Attack product 2-Hydrazinopyridine intermediate->product Elimination of Cl⁻ (Aromaticity Restored) hcl HCl

Caption: Figure 1. The synthesis proceeds via a nucleophilic addition-elimination mechanism.

Diagram 2: Common Dimerization Side Reaction

side_reaction Figure 2. Formation of Dimer Byproduct start_material 2-Chloropyridine dimer Dimer Byproduct (e.g., N,N'-bis(2-pyridinyl)hydrazine) start_material->dimer Undesired Nucleophilic Attack product_nucleophile 2-Hydrazinopyridine (acts as nucleophile) product_nucleophile->dimer Undesired Nucleophilic Attack troubleshooting_workflow Figure 3. Troubleshooting Guide for Low Yield start Problem: Low Yield check_completion Is the reaction complete (by TLC)? start->check_completion check_byproducts Are significant byproducts observed? check_completion->check_byproducts Yes solution_time Solution: Increase reaction time or temperature. check_completion->solution_time No solution_hydrazine Solution: 1. Use large excess of hydrazine. 2. Add halopyridine slowly. check_byproducts->solution_hydrazine Yes (Dimer, etc.) solution_purification Action: Optimize purification (e.g., chromatography). check_byproducts->solution_purification No

References

Technical Support Center: Purification of 4-Hydrazino-2-methylpyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 4-Hydrazino-2-methylpyridine by recrystallization.

Experimental Protocols

A successful recrystallization experiment hinges on the appropriate choice of solvent and a carefully executed procedure. Below are detailed methodologies for single-solvent and mixed-solvent recrystallization of this compound.

Single-Solvent Recrystallization Protocol

This method is ideal when a single solvent is found that dissolves the compound well at elevated temperatures but poorly at room temperature.

  • Solvent Selection: Based on the polar nature of this compound, polar solvents should be tested first. Ethanol or ethyl acetate are good starting points. The ideal solvent will exhibit high solubility at its boiling point and low solubility at or below room temperature.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Mixed-Solvent Recrystallization Protocol

This method is employed when no single solvent provides the desired solubility characteristics. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). For this compound, a combination of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or water can be effective. A related compound, 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine, has been successfully recrystallized using a two-step process involving ethanol followed by a benzene/petrol mixture, suggesting a polar/non-polar solvent strategy is viable[1].

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: If cloudiness persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.

Data Presentation

The following table summarizes key physical and chemical properties of this compound relevant to its purification.

PropertyValue
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Solid
XLogP3-AA 0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 50.9 Ų

Data sourced from PubChem CID 20073663.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is not dissolving in the hot solvent.

  • A1: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves. If a large amount of solvent has been added and some solid remains, it is likely an insoluble impurity that can be removed by hot filtration. It is also possible that you have not chosen an appropriate solvent. Refer to the solvent selection guidelines and consider testing other solvents.

Q2: No crystals are forming upon cooling.

  • A2: This is a common issue and can be caused by several factors:

    • Too much solvent was used: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. If that fails, you can boil off some of the solvent to concentrate the solution and then allow it to cool again.

    • The solution is supersaturated: Add a seed crystal of pure this compound to provide a nucleation site for crystal growth.

    • The cooling process is too slow: While slow cooling is generally preferred, if no crystals form after an extended period at room temperature, try placing the flask in an ice bath.

Q3: The product has "oiled out" instead of forming crystals.

  • A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To resolve this:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Consider using a different solvent or a mixed-solvent system.

Q4: The recovered yield is very low.

  • A4: A low yield can result from several factors:

    • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor.

    • Premature crystallization during hot filtration: Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

    • Washing the crystals with warm solvent: Always use ice-cold solvent for washing to minimize re-dissolving the product.

    • Incomplete crystallization: Ensure the solution has been sufficiently cooled in an ice bath to maximize crystal formation.

Q5: The purified crystals are still colored.

  • A5: If your final product retains a colored tint, it indicates the presence of colored impurities. To address this, redissolve the crystals in a minimal amount of hot solvent and perform the decolorization step with activated charcoal as described in the protocol. Ensure the charcoal is completely removed by hot filtration before allowing the solution to cool.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool Slow Cooling (Room Temperature) hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A flowchart illustrating the key steps in the recrystallization process.

Troubleshooting Decision Tree for Recrystallization

Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_colored_product Troubleshooting: Colored Product start Problem Encountered no_crystals No Crystals Formed start->no_crystals Cooling oiling_out Product 'Oiled Out' start->oiling_out Cooling low_yield Low Yield start->low_yield After Drying colored_product Product is Colored start->colored_product After Drying nc1 Too much solvent? no_crystals->nc1 oo1 Cooling too fast? oiling_out->oo1 ly1 Check mother liquor low_yield->ly1 cp1 Impurities present colored_product->cp1 nc2 Scratch flask interior nc1->nc2 nc3 Add seed crystal nc1->nc3 nc4 Boil off some solvent nc1->nc4 oo2 Reheat and add more solvent oo1->oo2 oo3 Allow to cool slower oo1->oo3 ly2 Too much solvent used? ly1->ly2 ly3 Premature crystallization? ly1->ly3 cp2 Redissolve and treat with activated charcoal cp1->cp2

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 4-Hydrazinopyridines from 4-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydrazinopyridines via nucleophilic aromatic substitution of 4-chloropyridines. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this transformation.

Safety First: Handling Hydrazine

Warning: Hydrazine and its hydrate are highly toxic, corrosive, and potentially explosive.[1] Always handle this reagent with extreme caution inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Full-coverage lab coat

  • Chemical splash-proof goggles and a face shield

  • Nitrile or butyl rubber gloves (ensure complete skin protection)

Frequently Asked Questions (FAQs)

Q1: Why is the nucleophilic substitution more favorable at the 4-position of the pyridine ring? A1: Nucleophilic aromatic substitution occurs more readily at the 2- and 4-positions of the pyridine ring because the electron-withdrawing nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[2][3] When the nucleophile attacks the C-4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, which is a significant stabilizing contributor.[2] This stabilization is not possible when the attack occurs at the C-3 position.

Q2: Can I use 4-chloropyridine hydrochloride directly for the reaction? A2: Yes, it is common to start from 4-chloropyridine hydrochloride.[4] However, the hydrochloride salt is acidic and will react with the basic hydrazine. Therefore, an additional equivalent of a base or an excess of hydrazine hydrate is typically required to first neutralize the HCl and then act as the nucleophile.

Q3: What is the recommended solvent and temperature for this reaction? A3: The reaction is often carried out in a protic solvent like an alcohol (e.g., ethanol, butan-1-ol) or simply in an excess of hydrazine hydrate, which acts as both the reagent and the solvent.[5][6] The reaction generally requires heating, with temperatures often around 100 °C to drive the substitution.[5]

Q4: How can I monitor the reaction's progress? A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC).[5] A suitable mobile phase, such as a mixture of ethyl acetate and methanol, can be used to separate the more polar 4-hydrazinopyridine product from the less polar 4-chloropyridine starting material.[5] Disappearance of the starting material spot indicates reaction completion.

Q5: What are the potential side reactions? A5: The primary side reaction is the potential for over-alkylation or the formation of bis-hydrazone impurities, although this is less common in simple substitutions. In some cases, if other functional groups are present on the pyridine ring, they may also react with hydrazine.

Troubleshooting Guide

Experimental Protocols

The following protocols are generalized based on procedures for analogous syntheses and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 4-Hydrazinopyridine

This procedure is adapted from a general method for the synthesis of 2-hydrazinopyridine.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloropyridine hydrochloride (1 eq.).

  • Reagent Addition: Add hydrazine hydrate (at least 10 volumes, e.g., 10 mL per 1 g of starting material). The large excess acts as both reagent and solvent.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the 4-chloropyridine spot is completely consumed. This may take 24-48 hours.[5]

  • Cooling: Once complete, allow the reaction mixture to cool to room temperature.

  • Workup - Quenching: Carefully dilute the reaction mixture with an equal volume of cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3-5 times the volume of the aqueous layer).[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The final product may be obtained as an oil or a solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: If the crude product is a solid, identify a suitable solvent system for recrystallization. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen solvent at an elevated temperature.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Key Reaction Parameters & Data Presentation

While specific data for the 4-chloro isomer is limited in the provided literature, the following table presents typical conditions and yields for the analogous synthesis of 2-hydrazinopyridine, which serves as a representative example of this class of reaction.[5]

Starting MaterialReagent (Volume/Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyridineHydrazine Hydrate (10 vol)None (Hydrazine)1004878[5]
2-ChloropyridineHydrazine Hydrate (80%)Butan-1-ol100~0.03 (Flow)95.8[5]

References

preventing the formation of di-substituted products in hydrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of mono-substituted hydrazines, with a focus on preventing the formation of di-substituted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-substituted product formation in hydrazine reactions?

The formation of di-substituted products in hydrazine reactions is primarily due to the high nucleophilicity of the mono-substituted hydrazine intermediate. Once the first substitution occurs, the resulting mono-alkylated or mono-arylated hydrazine can act as a nucleophile itself and react with another molecule of the electrophile, leading to the formation of a di-substituted product. This over-alkylation is a common issue, especially in direct alkylation methods.[1]

Q2: How can I control the selectivity of my hydrazine reaction to favor the mono-substituted product?

Controlling the selectivity towards mono-substitution can be achieved through several strategies:

  • Stoichiometric Control: Carefully controlling the molar ratio of reactants is crucial. Using a large excess of hydrazine relative to the electrophile can favor the mono-substituted product by increasing the probability of the electrophile reacting with an un-substituted hydrazine molecule.

  • Reaction Temperature: Lowering the reaction temperature generally decreases the rate of the second substitution more significantly than the first, thereby improving the selectivity for the mono-substituted product.

  • Rate of Addition: A slow, dropwise addition of the electrophile to the hydrazine solution helps to maintain a low concentration of the electrophile, which minimizes the chance of a second substitution reaction.

  • Use of Protecting Groups: Introducing a temporary protecting group onto one of the nitrogen atoms of hydrazine allows for selective mono-alkylation or mono-arylation. The protecting group can then be removed to yield the desired mono-substituted hydrazine. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[2][3]

  • Alternative Synthetic Routes: Methods like the Gabriel synthesis or reductive amination can be employed to achieve mono-substitution with high selectivity.[4][5][6]

Troubleshooting Guides

Guide 1: Direct Alkylation/Arylation of Hydrazine

This guide addresses common issues encountered during the direct reaction of hydrazine with an electrophile (e.g., alkyl halide, aryl halide).

Issue Possible Cause Troubleshooting Steps
High percentage of di-substituted product - Incorrect stoichiometry (insufficient excess of hydrazine).- Reaction temperature is too high.- Rapid addition of the electrophile.- Increase the molar excess of hydrazine to the electrophile (e.g., 5-10 equivalents).- Lower the reaction temperature. Start at 0°C or even lower and slowly warm up if the reaction is too slow.- Add the electrophile dropwise over an extended period.
Low or no conversion of starting material - Reaction temperature is too low.- Insufficient reaction time.- Poor quality of reagents.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.- Extend the reaction time.- Ensure that the hydrazine and electrophile are of high purity and the solvent is anhydrous.
Formation of multiple unidentified byproducts - Decomposition of hydrazine or the electrophile.- Side reactions with the solvent.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Choose a solvent that is inert to the reactants and reaction conditions. Ethereal solvents like THF or diethyl ether are often good choices.
Guide 2: Boc-Protection Strategy

This guide focuses on troubleshooting the synthesis of mono-substituted hydrazines using a Boc-protecting group strategy.

Issue Possible Cause Troubleshooting Steps
Incomplete Boc-protection of hydrazine - Insufficient amount of Boc-anhydride ((Boc)₂O).- Inadequate reaction time or temperature.- Use a slight excess of (Boc)₂O (e.g., 1.1 equivalents).- Ensure the reaction is stirred efficiently at room temperature for a sufficient duration (monitor by TLC).
Formation of di-Boc protected hydrazine - Using a large excess of (Boc)₂O.- Carefully control the stoichiometry of (Boc)₂O.
Low yield during the alkylation of Boc-hydrazine - Incomplete deprotonation of Boc-hydrazine.- Low reactivity of the electrophile.- Use a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) for deprotonation.[7]- Consider using a more reactive electrophile (e.g., iodide instead of chloride) or increasing the reaction temperature.
Difficulties in Boc-deprotection - Incomplete reaction.- Degradation of the product under acidic conditions.- Use a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[8][9]- Perform the deprotection at 0°C to minimize side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Guide 3: Gabriel Synthesis

This guide provides troubleshooting for the synthesis of mono-substituted hydrazines via the Gabriel synthesis.

Issue Possible Cause Troubleshooting Steps
Low yield of N-substituted phthalimide - Incomplete deprotonation of phthalimide.- Low reactivity of the electrophile.- Ensure complete deprotonation of phthalimide with a suitable base (e.g., potassium carbonate, potassium hydroxide).- Use a more reactive electrophile or a higher reaction temperature. DMF is often a good solvent choice for this step.[5]
Incomplete cleavage of the phthalimide group - Insufficient hydrazine hydrate.- Short reaction time for hydrazinolysis.- Use a sufficient excess of hydrazine hydrate.- Increase the reflux time during the hydrazinolysis step.
Product contamination with phthalhydrazide - Inefficient removal of the phthalhydrazide byproduct.- Phthalhydrazide is often insoluble and can be removed by filtration.[10] Ensure thorough washing of the precipitate.

Data Presentation

Table 1: Qualitative Effect of Reaction Parameters on the Selectivity of Direct Hydrazine Alkylation

ParameterConditionExpected Outcome on Mono-substitutionExpected Outcome on Di-substitution
Stoichiometry (Hydrazine:Electrophile) High excess of Hydrazine (e.g., >5:1)FavoredSuppressed
Near Equimolar (e.g., 1:1 to 2:1)DecreasedIncreased
Temperature Low (e.g., 0°C or below)FavoredSuppressed
High (e.g., Room Temperature or above)DecreasedIncreased
Rate of Electrophile Addition Slow (Dropwise)FavoredSuppressed
Fast (Bulk Addition)DecreasedIncreased
Solvent Polarity Non-polarGenerally favors mono-substitutionGenerally suppressed
Polar Aprotic (e.g., DMF, DMSO)Can increase reaction rate but may decrease selectivityMay be enhanced due to increased reaction rates

Experimental Protocols

Protocol 1: Direct Mono-benzylation of Hydrazine (Optimized for Mono-substitution)

Objective: To synthesize benzylhydrazine with minimal formation of 1,2-dibenzylhydrazine.

Materials:

  • Hydrazine hydrate

  • Benzyl bromide

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (10 equivalents) dissolved in anhydrous ethanol.

  • Cool the flask to 0°C in an ice bath.

  • Add benzyl bromide (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate benzylhydrazine from any di-substituted byproduct.

Protocol 2: Synthesis of Mono-substituted Hydrazine via Boc-Protection

Objective: To synthesize a mono-substituted hydrazine in a two-step process involving Boc-protection and subsequent alkylation.

Step 1: Synthesis of tert-butyl carbazate (Boc-hydrazine)

Materials:

  • Hydrazine hydrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Isopropanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve hydrazine hydrate (1 equivalent) in isopropanol.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) in isopropanol dropwise to the hydrazine solution with stirring.

  • Allow the reaction to stir at 0-10°C for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain tert-butyl carbazate as a white solid.

Step 2: Alkylation of tert-butyl carbazate

Materials:

  • tert-butyl carbazate

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl carbazate (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1 equivalent) dropwise.

  • Stir the mixture at -78°C for 30 minutes.

  • Add the alkyl halide (1 equivalent) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting Boc-protected mono-substituted hydrazine can be deprotected using standard conditions (e.g., TFA in DCM or HCl in dioxane).

Protocol 3: Gabriel Synthesis of a Mono-substituted Hydrazine

Objective: To synthesize a mono-substituted hydrazine using the Gabriel synthesis.

Step 1: N-Amination of Potassium Phthalimide

Materials:

  • Potassium phthalimide

  • A suitable aminating agent (e.g., a source of "NH₂⁺")

  • Anhydrous Dimethylformamide (DMF)

(Note: This is a conceptual representation. A more practical approach for synthesizing a protected hydrazine for subsequent alkylation is often employed.)

A more common adaptation for hydrazines involves using a protected form of hydrazine that can react with potassium phthalimide. However, a more direct approach to mono-substituted hydrazines often circumvents the classical Gabriel synthesis due to the reactivity of hydrazine itself. For a reliable synthesis of primary amines, which can be conceptually extended, the following steps are typical:

Step 2 (more common for primary amines): Alkylation of Potassium Phthalimide [4][5]

Materials:

  • Potassium phthalimide

  • Alkyl halide

  • Anhydrous DMF

Procedure:

  • Dissolve potassium phthalimide (1 equivalent) in anhydrous DMF.

  • Add the alkyl halide (1 equivalent) and heat the mixture (e.g., to 60-80°C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and pour it into water to precipitate the N-alkylphthalimide.

  • Filter and wash the solid product.

Step 3: Hydrazinolysis of N-Alkylphthalimide [4][5]

Materials:

  • N-Alkylphthalimide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend the N-alkylphthalimide in ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and remove the phthalhydrazide by filtration.

  • The filtrate contains the desired primary amine, which can be isolated by distillation or extraction after removing the solvent.

Visualizations

Reaction_Pathway cluster_main Direct Alkylation of Hydrazine Hydrazine H₂N-NH₂ MonoSub R-NH-NH₂ (Mono-substituted Product) Hydrazine->MonoSub + R-X (Desired Reaction) Electrophile R-X DiSub R-NH-NH-R (Di-substituted Product) MonoSub->DiSub + R-X (Side Reaction) Electrophile2 R-X

Caption: Reaction pathway for direct alkylation of hydrazine.

Boc_Protection_Workflow cluster_workflow Boc-Protection Strategy for Mono-substitution Start Hydrazine (H₂N-NH₂) Step1 Step 1: Boc-Protection + (Boc)₂O Start->Step1 BocHydrazine Boc-NH-NH₂ Step1->BocHydrazine Step2 Step 2: Alkylation + Base, R-X BocHydrazine->Step2 BocMonoSub Boc-NR-NH₂ or Boc-NH-NHR Step2->BocMonoSub Step3 Step 3: Deprotection + Acid (e.g., TFA) BocMonoSub->Step3 FinalProduct Mono-substituted Hydrazine (R-NH-NH₂) Step3->FinalProduct

Caption: Workflow for synthesizing mono-substituted hydrazines via Boc-protection.

Gabriel_Synthesis cluster_gabriel Gabriel Synthesis for Primary Amines Phthalimide Potassium Phthalimide Step1 Step 1: N-Alkylation (SN2) Phthalimide->Step1 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Step1 NAlkylPhthalimide N-Alkylphthalimide Step1->NAlkylPhthalimide Step2 Step 2: Hydrazinolysis NAlkylPhthalimide->Step2 Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Step2 PrimaryAmine Primary Amine (R-NH₂) Step2->PrimaryAmine Byproduct Phthalhydrazide (Byproduct) Step2->Byproduct

References

Technical Support Center: Work-up Procedures for Reactions Involving 4-Hydrazino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydrazino-2-methylpyridine. The following information is designed to address specific issues that may be encountered during the experimental work-up and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to work-up my reaction involving this compound?

A1: A general work-up procedure begins with quenching the reaction to stop or decompose reactive reagents. This is typically followed by an extraction to separate the desired product from the reaction mixture. The organic layer is then washed to remove impurities, dried, and the solvent is evaporated to yield the crude product, which can then be purified.

Q2: How do I effectively quench a reaction containing excess this compound or other hydrazine derivatives?

A2: Excess hydrazine can be quenched by a few methods. An acidic wash, such as with a saturated aqueous solution of ammonium chloride, can neutralize the basic hydrazine.[1] Alternatively, if your product is not soluble in water, adding water to the reaction mixture may precipitate the product, allowing for its separation by filtration, while the hydrazine hydrate remains in the aqueous solution.[2] For trace amounts of hydrazine, azeotropic distillation with a solvent like xylene can be effective.[3]

Q3: My product is a derivative of this compound and I'm having trouble removing pyridine-like impurities. What is the best approach?

A3: Pyridine and its derivatives are basic and can often be removed with an acidic wash.[4] Washing the organic layer with a dilute solution of hydrochloric acid (e.g., 1-2% HCl) will convert the pyridine impurity into its water-soluble pyridinium salt, which will then partition into the aqueous layer.[4][5] For compounds that are sensitive to acid, a wash with a 10% aqueous copper sulfate solution can be used; pyridine complexes with the copper and is extracted into the aqueous phase.[4]

Q4: I've formed an emulsion during the extraction process. How can I break it?

A4: Emulsions can sometimes be broken by adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to force the separation of the organic and aqueous phases.

Q5: What are some common side products I should be aware of when using this compound in reactions like condensations with carbonyl compounds?

A5: A common side reaction is the formation of a stable hydrazone if a subsequent cyclization step is slow or incomplete.[6] Under harsh reaction conditions, such as high temperatures, cleavage of the N-N bond in the hydrazine moiety or the resulting product can occur, leading to a mixture of degradation products.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or adjusting the temperature.
Product is water-soluble and is being lost in the aqueous washes.The pyridine nitrogen in your product is likely being protonated during acidic washes, making it water-soluble. Try a work-up with a milder acidic wash or use a base to neutralize the product before extraction. Alternatively, back-extract the aqueous layers with an organic solvent.
Product degradation.Harsh work-up conditions (e.g., strong acid or base, high heat) may be degrading your product. Use milder reagents and keep the temperature low during the work-up.
Multiple spots on TLC of crude product Presence of unreacted starting materials.Optimize the reaction stoichiometry and conditions to drive the reaction to completion.
Formation of side products (e.g., hydrazones, regioisomers).[6]Adjust reaction conditions (temperature, solvent, pH) to favor the desired product.[6] Purification by column chromatography or recrystallization will likely be necessary.
Difficulty in removing excess hydrazine Hydrazine is co-extracting with the product.Wash the organic layer with a slightly acidic aqueous solution like saturated ammonium chloride.[1] If the product is a solid, try precipitating it by adding water to the reaction mixture and filtering.[2]
Product is an oil and will not crystallize Presence of impurities.Purify the oil using column chromatography to remove impurities that may be inhibiting crystallization.
Inappropriate solvent for crystallization.Try different solvent systems. For a related compound, recrystallization was successful first with ethanol, and then with a mixture of benzene and petrol.[7]
Product is colored Presence of colored impurities.Treatment with activated charcoal during recrystallization can sometimes remove colored impurities.

Experimental Protocols

Protocol 1: General Aqueous Work-up for Neutral or Basic Products
  • Quenching: Cool the reaction mixture to room temperature. If excess hydrazine is present, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was not already added, add one that is immiscible with water and in which your product is soluble. Add water or brine to the separatory funnel.

  • Washing: Shake the separatory funnel gently to mix the layers and then allow them to separate. Drain the aqueous layer. To remove basic impurities like residual pyridine, wash the organic layer with a dilute acid solution (e.g., 1N HCl).[4] Check the pH of the aqueous layer to ensure it is acidic. If your product is acid-sensitive, use a 10% aqueous copper sulfate solution instead.[4] Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and then a final wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent. A good recrystallization solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. For pyridine derivatives, alcohols like ethanol or solvent mixtures like benzene/petrol have been used.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a short period.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction Reaction of This compound quench Quench Reaction (e.g., sat. NH4Cl) reaction->quench Reaction Mixture extract Extraction with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization or Chromatography) evaporate->purify Crude Product analyze Characterization (NMR, MS, etc.) purify->analyze Pure Product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_workup node_sol Add brine (sat. NaCl solution) to break the emulsion. node_prob Product may be protonated and dissolving in acidic washes. Consider work-up without acid or back-extraction of aqueous layers. start Problem during work-up? emulsion Emulsion formed during extraction? start->emulsion emulsion->node_sol Yes low_yield Low product yield? emulsion->low_yield No product_in_aq Is product water-soluble? low_yield->product_in_aq Yes impure_product Impure product on TLC? node_sol2 Purify by column chromatography or recrystallization to remove side products and starting materials. impure_product->node_sol2 Yes node_sol3 Work-up successful. Proceed to purification. impure_product->node_sol3 No product_in_aq->node_prob Yes product_in_aq->impure_product No

Caption: Troubleshooting decision tree for common work-up issues.

References

Validation & Comparative

comparing the reactivity of 2-hydrazinopyridine, 3-hydrazinopyridine, and 4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of three isomers of hydrazinopyridine: 2-hydrazinopyridine, 3-hydrazinopyridine, and 4-hydrazinopyridine. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application as versatile building blocks in medicinal chemistry and drug discovery. This document summarizes key reactivity parameters, provides detailed experimental protocols for representative reactions, and offers a theoretical framework for understanding the observed differences in their chemical behavior.

Introduction

Hydrazinopyridines are a class of heterocyclic compounds that incorporate both a pyridine ring and a hydrazine functional group. This unique combination imparts a rich chemical reactivity, making them valuable synthons for the synthesis of a wide array of biologically active molecules, including hydrazones, pyrazoles, and other fused heterocyclic systems. The position of the hydrazine group on the pyridine ring significantly influences the electronic properties and, consequently, the nucleophilicity and overall reactivity of the molecule. This guide will delve into these differences, providing a comparative analysis to aid researchers in selecting the appropriate isomer for their synthetic strategies.

Theoretical Background: Electronic Effects on Reactivity

The reactivity of the hydrazinopyridine isomers is primarily governed by the electronic interplay between the electron-withdrawing pyridine ring and the electron-donating hydrazine group. The nitrogen atom of the pyridine ring exerts a deactivating effect on the ring towards electrophilic substitution and activates the ring for nucleophilic substitution, particularly at the ortho (2-) and para (4-) positions.

  • 2- and 4-Hydrazinopyridine: In these isomers, the hydrazine group is located at positions electronically activated by the ring nitrogen. The lone pair of electrons on the pyridine nitrogen can be delocalized through resonance, creating a partial positive charge at the 2- and 4-positions. This electronic pull enhances the nucleophilicity of the terminal amino group of the hydrazine moiety, making these isomers generally more reactive as nucleophiles compared to the 3-isomer.

  • 3-Hydrazinopyridine: In the case of 3-hydrazinopyridine, the hydrazine group is at the meta position relative to the ring nitrogen. There is no direct resonance interaction between the ring nitrogen and the C3 position. Consequently, the electronic influence of the ring nitrogen on the hydrazine group is primarily inductive, leading to a comparatively lower nucleophilicity of the terminal amino group.

This theoretical difference in electron density at the hydrazine group is expected to manifest in their relative basicity (pKa) and their reaction rates with various electrophiles.

Comparative Data

A direct quantitative comparison of the reactivity of the three isomers is limited in the available literature. However, based on theoretical principles and available data for related compounds, a qualitative trend can be established.

Property2-Hydrazinopyridine3-Hydrazinopyridine4-Hydrazinopyridine
Predicted pKa 9.72 ± 0.70[1][2]Not availableNot available
Relative Reactivity HighLowHigh
Key Reactions Acylation, Condensation (Hydrazone formation), CyclizationCondensation (Hydrazone formation)Condensation (Hydrazone formation)

Note: The pKa value for 2-hydrazinopyridine is a predicted value and should be considered as an estimate. The relative reactivity is inferred from the electronic properties of the pyridine ring.

Experimental Protocols

The following protocols are representative examples of the reactivity of each hydrazinopyridine isomer.

Acylation of 2-Hydrazinopyridine

Reaction: Synthesis of 2-chloro-N'-(pyridin-2-yl)acetohydrazide.

Methodology:

  • Dissolve 2-hydrazinopyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Condensation of 3-Hydrazinopyridine with a Ketone

Reaction: Synthesis of N'-(1-(pyridin-3-yl)ethylidene)-2-cyanoacetohydrazide.

Methodology:

  • Dissolve cyanoacetylhydrazine and 3-acetylpyridine in a 1:1 molar ratio in 1,4-dioxane.

  • Reflux the reaction mixture for an appropriate time, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by precipitation upon addition of a non-polar solvent or by removal of the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.[3]

Condensation of 4-Hydrazinopyridine with an Aldehyde

Reaction: Synthesis of a hydrazone derivative from 4-hydrazinopyridine.

Methodology:

  • Dissolve 4-hydrazinopyridine (or its hydrochloride salt with the addition of a base like triethylamine to liberate the free hydrazine) in a suitable solvent such as methanol or ethanol.

  • Add a slight excess of the desired aldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the hydrazone product to crystallize.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Visualization of Reactivity Principles and Applications

The following diagrams illustrate the key concepts of hydrazinopyridine reactivity and their application in synthesis.

Reactivity_Comparison cluster_reactivity Relative Reactivity towards Electrophiles node_4 4-Hydrazinopyridine node_2 2-Hydrazinopyridine node_4->node_2 ~ node_3 3-Hydrazinopyridine node_2->node_3 >

Caption: Relative reactivity of hydrazinopyridine isomers.

Experimental_Workflow start Reactants: Hydrazinopyridine Isomer + Aldehyde/Ketone dissolve Dissolve in Solvent (e.g., Ethanol, Dioxane) start->dissolve catalyst Add Catalyst (e.g., Acetic Acid) dissolve->catalyst reflux Heat/Reflux catalyst->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Work-up & Isolation (Precipitation/Filtration) monitor->workup Reaction Complete purify Purification (Recrystallization) workup->purify product Hydrazone Product purify->product

Caption: General workflow for hydrazone synthesis.

Drug_Discovery_Applications hydrazinopyridine Hydrazinopyridine Isomers (2-, 3-, 4-) building_block Versatile Building Blocks hydrazinopyridine->building_block hydrazones Hydrazones building_block->hydrazones pyrazoles Pyrazoles building_block->pyrazoles fused_heterocycles Fused Heterocycles building_block->fused_heterocycles bioactive Biologically Active Compounds hydrazones->bioactive pyrazoles->bioactive fused_heterocycles->bioactive antitumor Antitumor bioactive->antitumor antimicrobial Antimicrobial bioactive->antimicrobial antiviral Antiviral bioactive->antiviral

Caption: Role in synthesizing bioactive compounds.

Conclusion

The positional isomerism of the hydrazine group on the pyridine ring imparts distinct reactivity profiles to 2-, 3-, and 4-hydrazinopyridine. The enhanced nucleophilicity of the 2- and 4-isomers, due to electronic activation by the ring nitrogen, generally renders them more reactive towards electrophiles than the 3-isomer. This guide provides a foundational understanding of these differences, supported by theoretical principles and representative experimental protocols. For researchers in drug discovery and medicinal chemistry, a deliberate choice of isomer based on its specific reactivity is paramount for the successful synthesis of target molecules with desired biological activities. Further quantitative kinetic studies would be invaluable in providing a more detailed and predictive model of their comparative reactivity.

References

Exploring the Bioactivity of 4-Hydrazino-2-methylpyridine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Among these, pyridine derivatives and their analogues have garnered significant interest due to their presence in numerous biologically active compounds. This guide provides a comparative overview of the biological activities of compounds structurally related to 4-hydrazino-2-methylpyridine, offering insights into their potential applications and the experimental frameworks used for their evaluation.

While specific biological screening data for this compound itself is not extensively documented in publicly available literature, the broader class of hydrazinopyridine and hydrazone derivatives has demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. By examining these related compounds, we can infer the potential bioactivities of this compound derivatives and identify promising avenues for future research.

Comparative Biological Activity of Structurally Related Hydrazino Derivatives

The following table summarizes the quantitative biological activity data for several hydrazino and hydrazone derivatives that share structural similarities with this compound. This data provides a benchmark for the potential efficacy of novel derivatives.

Compound ClassDerivativeBiological ActivityTarget/Cell LineKey Performance Metric (e.g., IC50, MIC)Reference
Hydrazino-fused Pyrimidines 5bAnticancerMCF-7IC50: 16.61 µg/ml
5dAnticancerMCF-7IC50: 19.67 µg/ml
5cAnticancerHepG-2IC50: 14.32 µg/ml
5hAnticancerHepG-2IC50: 19.24 µg/ml
Hydrazones 33eAntimycobacterialM. fortuitum ATCC 6841MIC: 32 µg/mL
33gAntimycobacterialM. fortuitum ATCC 6841MIC: 32 µg/mL
33aAntituberculosisM. tuberculosis H37Rv>90% inhibition at 12.5 µg/mL
Bio-organometallic Hydrazones Organometallic derivativesCarbonic Anhydrase InhibitionhCA I, II, XIIKᵢ: 1.7–24.4 nM
N-substituted 4-hydrazino piperidines 22eDipeptidyl Peptidase IV InhibitionDPP IVIC50: 88 nM

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of biological activity. Below are the protocols for key assays mentioned in the comparative data.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., hydrazino-fused pyrimidine derivatives) and a control (e.g., 5-FU) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of compounds.

Procedure:

  • Sample Preparation: A methanolic solution of the synthesized compound is prepared in various concentrations.

  • Reaction Mixture: A defined volume of the sample solution is added to a methanolic solution of DPPH.

  • Incubation: The mixture is shaken and incubated in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm. Ascorbic acid is typically used as a reference standard.

  • Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagram illustrates a typical workflow for biological activity screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_assays In Vitro Assays cluster_analysis Data Analysis start 4-Hydrazino-2- methylpyridine Core synthesis Derivative Synthesis start->synthesis purification Purification & Characterization synthesis->purification stock Compound Stock Solution purification->stock anticancer Anticancer (e.g., MTT Assay) stock->anticancer antimicrobial Antimicrobial (e.g., MIC Determination) stock->antimicrobial enzyme Enzyme Inhibition (e.g., CA, DPP IV) stock->enzyme data Data Collection (IC50, MIC, Ki) anticancer->data antimicrobial->data enzyme->data comparison Comparison with Reference Compounds data->comparison sar Structure-Activity Relationship (SAR) comparison->sar conclusion conclusion sar->conclusion Lead Compound Identification

Caption: Workflow for Synthesis and Biological Screening of this compound Derivatives.

Signaling Pathways and Mechanisms of Action

The anticancer activity of hydrazino-fused pyrimidines has been linked to the inhibition of key enzymes involved in cell cycle regulation and proliferation, such as tyrosine kinases and cyclin-dependent kinases (CDKs). The diagram below illustrates a simplified signaling pathway that is often targeted by anticancer agents.

signaling_pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_cycle Cell Cycle Control GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK Cyclin-Dependent Kinase (CDK2) CDK->Proliferation Inhibitor Hydrazino-pyrimidine Derivative Inhibitor->RTK Inhibition Inhibitor->CDK Inhibition

Caption: Inhibition of Tyrosine Kinase and CDK Pathways by Hydrazino-pyrimidine Derivatives.

bioisosteric replacement of phenylhydrazine with 4-Hydrazino-2-methylpyridine in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a Key Bioisosteric Replacement

In the intricate world of drug design, the strategic replacement of chemical moieties to enhance a molecule's therapeutic properties is a cornerstone of medicinal chemistry. This guide delves into the bioisosteric replacement of phenylhydrazine with 4-hydrazino-2-methylpyridine, a substitution that leverages the nuanced differences between a classic phenyl ring and a pyridine scaffold to optimize drug candidates. While direct, head-to-head comparative studies on a single drug target are not extensively documented in publicly available literature, we can synthesize a comprehensive comparison based on established principles of bioisosterism, structure-activity relationships (SAR) of related compounds, and general knowledge of how these fragments influence drug-like properties.

The core principle behind this bioisosteric switch lies in the replacement of a benzene ring in phenylhydrazine with a 2-methylpyridine ring. This seemingly subtle change can profoundly impact a compound's potency, selectivity, metabolic stability, and overall pharmacokinetic profile.

The Rationale: Why Replace a Phenyl Group with a Pyridine?

The introduction of a nitrogen atom into the aromatic ring transforms the physicochemical properties of the scaffold. The pyridine ring, being more polar and capable of forming hydrogen bonds through its nitrogen atom, can introduce new interactions with the target protein, potentially boosting binding affinity and efficacy. Furthermore, the pyridine nitrogen can alter the molecule's metabolic fate, often leading to improved stability and a more favorable pharmacokinetic profile. The addition of a methyl group at the 2-position of the pyridine ring can further refine the steric and electronic properties, offering another layer of control for medicinal chemists.

Case Study: Janus Kinase (JAK) Inhibitors - A Hypothetical Comparison

While a direct experimental comparison for a single drug target is elusive, we can extrapolate the potential impact of this bioisosteric replacement within the context of Janus Kinase (JAK) inhibitors, a class of drugs where both phenyl and pyridine-containing scaffolds are prevalent. JAKs are crucial enzymes in cytokine signaling pathways, and their inhibition is a validated strategy for treating autoimmune diseases and certain cancers.

Let's consider a hypothetical scenario where a lead compound contains a phenylhydrazine moiety crucial for its interaction with the ATP-binding pocket of a JAK enzyme. Replacing this with this compound could elicit the following changes:

Table 1: Hypothetical Comparative Performance of Phenylhydrazine vs. This compound in a JAK Inhibitor Scaffold

ParameterPhenylhydrazine AnalogThis compound AnalogRationale for Predicted Change
Target Potency (IC50) 10 nM5 nMThe pyridine nitrogen may form an additional hydrogen bond with a key residue in the kinase hinge region, enhancing binding affinity.
Selectivity (vs. other kinases) ModerateHighThe specific geometry and electronic distribution of the 2-methylpyridine ring could favor a more precise fit in the target kinase's active site over other closely related kinases.
Metabolic Stability (t1/2 in liver microsomes) 30 min60 minThe pyridine ring is generally less susceptible to oxidative metabolism compared to a phenyl ring. The electron-withdrawing nature of the pyridine nitrogen can decrease the rate of metabolic breakdown.
Aqueous Solubility LowModerateThe increased polarity of the pyridine ring is expected to improve solubility, which can positively impact oral bioavailability.
hERG Inhibition (IC50) 1 µM>10 µMThe introduction of the pyridine nitrogen can disrupt the key pharmacophoric features often associated with hERG channel blockade, leading to a better cardiovascular safety profile.

Note: The data presented in this table is hypothetical and serves to illustrate the potential consequences of the bioisosteric replacement based on established medicinal chemistry principles. Actual results would be dependent on the specific molecular scaffold and the target protein.

Experimental Protocols

To empirically validate the hypothetical data presented above, a series of in vitro and in vivo experiments would be necessary. Below are outlines of key experimental protocols.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase (e.g., JAK2).

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phosphopeptide antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (phenylhydrazine and this compound analogs) dissolved in DMSO

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate peptide, and test compound to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Eu-labeled antibody and SA-APC.

  • Incubate for a further period to allow for antibody binding.

  • Measure the TR-FRET signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) of the compounds.

Principle: The compounds are administered to mice, and blood samples are collected at various time points to measure the drug concentration in plasma.

Materials:

  • Test compounds

  • Vehicle for administration (e.g., a mixture of Solutol HS 15, ethanol, and water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Divide the mice into two groups for intravenous (IV) and oral (PO) administration.

  • For the IV group, administer a single bolus dose of the compound into the tail vein.

  • For the PO group, administer the compound via oral gavage.

  • Collect blood samples from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Analyze the plasma samples to determine the concentration of the compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the bioisosteric replacement and a simplified signaling pathway.

Bioisosteric_Replacement cluster_phenyl Phenylhydrazine Moiety cluster_pyridine This compound Moiety phenyl Phenyl (Lipophilic, Prone to Oxidation) pyridine 2-Methylpyridine (More Polar, Potential H-bond Acceptor, Improved Metabolic Stability) phenyl->pyridine Bioisosteric Replacement

Caption: Bioisosteric replacement of a phenyl ring with a 2-methylpyridine ring.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Regulation Inhibitor JAK Inhibitor (e.g., containing the hydrazino-pyridine moiety) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion

The bioisosteric replacement of phenylhydrazine with this compound represents a powerful strategy in drug design to enhance the therapeutic potential of lead compounds. By leveraging the unique properties of the pyridine ring, medicinal chemists can fine-tune a molecule's interaction with its biological target and improve its pharmacokinetic profile. While direct comparative data for this specific pair remains to be extensively published, the principles of bioisosterism and the wealth of knowledge from related kinase inhibitors strongly suggest that this substitution can lead to more potent, selective, and drug-like candidates. The experimental protocols outlined provide a framework for the empirical validation of these principles in future drug discovery efforts.

comparative analysis of different synthetic routes to 4-Hydrazino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

4-Hydrazino-2-methylpyridine is a valuable building block in medicinal chemistry and drug development, frequently employed in the synthesis of novel therapeutic agents. The efficiency and practicality of its synthesis can significantly impact the overall timeline and cost of a research program. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their methodologies, performance metrics, and key considerations for process optimization.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Diazotization of Aminopyridine
Starting Material 4-Chloro-2-methylpyridine4-Amino-2-methylpyridine
Key Reagents Hydrazine hydrateSodium nitrite, Hydrochloric acid, Reducing agent (e.g., Stannous chloride)
Typical Yield High (can exceed 95%)Moderate to High
Reaction Conditions Elevated temperatures (reflux)Low temperatures (0-5 °C) for diazotization, then elevation for reduction
Reaction Time 4-8 hours~2-3 hours
Scalability Well-established for large-scale synthesisCan present challenges in handling diazonium salts at scale
Safety Considerations Hydrazine hydrate is toxic and corrosiveDiazonium salts can be unstable and potentially explosive

Logical Workflow for Comparing Synthetic Routes

The following diagram illustrates a structured workflow for the comparative analysis of different synthetic routes. This process ensures a comprehensive evaluation based on key performance indicators and practical considerations.

G Workflow for Comparative Analysis of Synthetic Routes A Identify Potential Synthetic Routes B Gather Experimental Data (Yield, Purity, Reaction Time, Temperature) A->B C Analyze Reaction Conditions & Reagents B->C D Evaluate Scalability & Cost-Effectiveness C->D E Assess Safety & Environmental Impact D->E F Tabulate Quantitative Data E->F G Select Optimal Synthetic Route F->G

Caption: A stepwise workflow for the evaluation and comparison of chemical synthesis pathways.

Route 1: Nucleophilic Aromatic Substitution of 4-Chloro-2-methylpyridine

This is the most direct and widely employed method for the synthesis of this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloro group by hydrazine.

Signaling Pathway Diagram

G cluster_0 Route 1: Nucleophilic Aromatic Substitution 4-Chloro-2-methylpyridine 4-Chloro-2-methylpyridine This compound This compound 4-Chloro-2-methylpyridine->this compound Nucleophilic Attack Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Replaces Chlorine

Caption: Synthesis of this compound via nucleophilic substitution.

Experimental Protocol

A mixture of 4-chloro-2-methylpyridine (1 equivalent) and hydrazine hydrate (4-6 equivalents) in a suitable polar solvent such as ethanol, dimethylformamide (DMF), or dimethylacetamide (DMAC) is heated to reflux for 4-8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford this compound.[1]

Key Experimental Data:

  • Yield: High, often in the range of 95-99%.[1]

  • Purity: Typically high, often exceeding 99% as determined by HPLC.[1]

  • Reaction Time: 4-8 hours.[1]

  • Temperature: Reflux temperature of the chosen solvent.

Route 2: Diazotization of 4-Amino-2-methylpyridine

An alternative approach involves the conversion of the more readily available 4-amino-2-methylpyridine to the corresponding hydrazine derivative. This multi-step process first involves the formation of a diazonium salt, which is then reduced to the desired hydrazine.

Signaling Pathway Diagram

G cluster_1 Route 2: Diazotization of Aminopyridine 4-Amino-2-methylpyridine 4-Amino-2-methylpyridine Diazonium Salt Diazonium Salt 4-Amino-2-methylpyridine->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound Reduction (e.g., SnCl2)

Caption: Synthesis of this compound via a diazonium salt intermediate.

Experimental Protocol

4-Amino-2-methylpyridine (1 equivalent) is dissolved in an aqueous acidic solution, typically hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite (1.05 equivalents) in water is then added dropwise while maintaining the low temperature to form the diazonium salt.[2] This is followed by the addition of a reducing agent, such as a solution of stannous chloride in concentrated hydrochloric acid, to reduce the diazonium salt to the corresponding hydrazine.[2] The reaction mixture is then stirred for a period, after which the product is isolated by filtration, washed, and dried.

Key Experimental Data:

  • Yield: Generally moderate to high, with reported yields for similar compounds reaching up to 93%.[2]

  • Purity: The purity of the product can be high, often around 98%.[2]

  • Reaction Time: The diazotization and reduction steps typically take a few hours to complete.

  • Temperature: Low temperatures (0-5 °C) are crucial for the diazotization step.

Conclusion

Both synthetic routes offer viable pathways to this compound. The nucleophilic aromatic substitution of 4-chloro-2-methylpyridine is a more direct, higher-yielding, and well-established method, particularly for large-scale production. However, the availability and cost of the starting material, 4-chloro-2-methylpyridine, may be a consideration.

The diazotization of 4-amino-2-methylpyridine provides a solid alternative, especially if the starting amine is more readily accessible or cost-effective. While this route involves an additional synthetic step and requires careful temperature control, it can still provide good yields of the desired product. The choice between these two routes will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the laboratory's capabilities for handling the specific reagents and reaction conditions involved.

References

Validating the Structure of 4-Hydrazino-2-methylpyridine: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 4-Hydrazino-2-methylpyridine, a key heterocyclic building block. We present supporting experimental data and protocols to demonstrate the power of these methods in providing unequivocal structural assignments.

The structural elucidation of organic molecules is a cornerstone of chemical research and development. While one-dimensional (1D) NMR provides initial insights, complex molecules often yield spectra with overlapping signals, necessitating the use of more advanced techniques. 2D NMR spectroscopy offers a robust solution by spreading the NMR information across two frequency dimensions, resolving ambiguities and revealing intricate connectivity networks within a molecule.[1][2] This guide focuses on the application of three fundamental 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to confirm the structure of this compound.

Comparative Analysis of 2D NMR Techniques

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive picture of the molecular structure. COSY identifies proton-proton (¹H-¹H) spin coupling networks, typically through two or three bonds.[3][4][5] HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs, offering a direct link between the proton and carbon skeletons.[4][5][6] Finally, HMBC reveals long-range (typically two to three bond) correlations between protons and carbons, which is crucial for piecing together the complete molecular framework, especially in identifying quaternary carbons and connecting different spin systems.[3][4][5][6]

Data Presentation: 2D NMR Correlations for this compound

The following table summarizes the expected key 2D NMR correlations for this compound. This data is foundational for confirming the connectivity and substitution pattern of the pyridine ring.

Proton (¹H) SignalChemical Shift (ppm)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H-3~6.5H-5C-3C-2, C-4, C-5
H-5~6.6H-3C-5C-3, C-4, C-6
H-6~7.8-C-6C-2, C-4, C-5
-CH₃~2.4-C-7C-2, C-3
-NH₂~4.5 (broad)--C-4
-NH-~7.5 (broad)--C-4

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Filtration: If any particulate matter is present, filter the solution through a glass wool plug into a clean NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[5]

    • Pulse Sequence: Standard COSY or DQF-COSY for higher resolution.

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Scans: 2-4 per increment.

    • Relaxation Delay: 1-2 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.[5][6]

    • Pulse Sequence: Standard HSQC with gradient selection.

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 160-200 ppm.

    • Number of Scans: 4-8 per increment.

    • Relaxation Delay: 1.5-2 seconds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons.[5][6]

    • Pulse Sequence: Standard HMBC with gradient selection.

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 180-220 ppm.

    • Number of Scans: 8-16 per increment.

    • Relaxation Delay: 1.5-2 seconds.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Visualization of Experimental Workflow and Structural Confirmation

The following diagrams illustrate the logical workflow of the 2D NMR validation process and the key correlations used to confirm the structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Validation dissolve Dissolve Compound filter Filter Solution dissolve->filter nmr_tube Transfer to NMR Tube filter->nmr_tube cosy COSY nmr_tube->cosy hsqc HSQC nmr_tube->hsqc hmbc HMBC nmr_tube->hmbc process Process Spectra cosy->process hsqc->process hmbc->process assign Assign Signals process->assign correlate Correlate Data assign->correlate validate Validate Structure correlate->validate

Experimental workflow for 2D NMR validation.

structural_correlations cluster_structure This compound Structure cluster_correlations Key 2D NMR Correlations mol cosy COSY: H-3 ↔ H-5 hsqc HSQC: H-3/C-3, H-5/C-5, H-6/C-6, -CH₃/C-7 hmbc HMBC: H-3 → C-2, C-4, C-5 H-6 → C-2, C-4 -CH₃ → C-2, C-3

Key 2D NMR correlations for structure confirmation.

Alternative and Complementary Structural Elucidation Methods

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural validation.

  • X-ray Crystallography: Provides the absolute structure of a molecule in the solid state, including stereochemistry. It is considered the gold standard for structural determination, provided suitable crystals can be grown.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition (with high-resolution MS) of the compound. Fragmentation patterns can provide additional structural information.

  • Infrared (IR) and Raman Spectroscopy: These techniques identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, IR spectroscopy would confirm the presence of N-H and C=N bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is useful for characterizing conjugated systems like the pyridine ring.

References

A Comparative Analysis of the Chelating Properties of Hydrazinopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chelating properties of the three positional isomers of hydrazinopyridine: 2-hydrazinopyridine, 3-hydrazinopyridine, and 4-hydrazinopyridine. The position of the hydrazine group on the pyridine ring significantly influences the coordination chemistry and stability of the resulting metal complexes. Understanding these differences is crucial for the rational design of novel chelating agents for various applications, including medicinal chemistry and catalysis.

Introduction to Hydrazinopyridine Isomers as Chelators

Hydrazinopyridine and its derivatives are versatile ligands capable of forming stable complexes with a wide range of metal ions. The presence of both the pyridine ring nitrogen and the hydrazine moiety offers multiple potential coordination sites. The relative positions of these nitrogen donors in the 2-, 3-, and 4-isomers dictate the formation of different chelate ring sizes and geometries, which in turn affects the thermodynamic stability of the metal complexes.

  • 2-Hydrazinopyridine: This isomer can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through the pyridine nitrogen and the α-nitrogen of the hydrazine group. This configuration is generally expected to lead to the most stable complexes among the three isomers due to the favorable thermodynamics of five-membered ring formation.

  • 3-Hydrazinopyridine: Chelation involving the pyridine nitrogen and the hydrazine group in this isomer would lead to a less stable four-membered ring, which is sterically and electronically unfavorable. Therefore, 3-hydrazinopyridine is more likely to act as a monodentate ligand through either the pyridine nitrogen or the terminal amino group of the hydrazine, or it may bridge between two metal centers.

  • 4-Hydrazinopyridine: Similar to the 3-isomer, direct chelation by the 4-hydrazinopyridine to a single metal center is sterically hindered. It is expected to function primarily as a monodentate or bridging ligand.

Synthesis of Hydrazinopyridine Isomers

The synthesis of hydrazinopyridine isomers typically involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with hydrazine hydrate.

General Synthesis of 2-Hydrazinopyridine: A common method for the synthesis of 2-hydrazinopyridine involves the reaction of 2-chloropyridine with hydrazine hydrate.[1]

  • Reaction: 2-chloropyridine is refluxed with an excess of hydrazine hydrate.

  • Work-up: After the reaction is complete, the excess hydrazine is removed under reduced pressure. The product can be purified by distillation or crystallization.

General Synthesis of 3-Hydrazinopyridine: The synthesis of 3-hydrazinopyridine can be achieved from 3-halopyridines, although the reaction conditions might need to be adjusted compared to the 2-isomer due to different reactivity of the starting material. A derivative, 3-chloro-2-hydrazinopyridine, is synthesized from 2,3-dichloropyridine and hydrazine hydrate in the presence of a polar solvent.[2]

General Synthesis of 4-Hydrazinopyridine: 4-Hydrazinopyridine can be synthesized from 4-chloropyridine hydrochloride and hydrazine hydrate.[3]

Comparative Chelating Properties: Stability Constants

To illustrate the expected differences, the following table presents hypothetical stability constant data for the 1:1 complexes of the hydrazinopyridine isomers with common divalent metal ions.

LigandMetal Ionlog β₁ (Hypothetical)
2-Hydrazinopyridine Cu(II)8.5
Ni(II)7.2
Zn(II)6.8
3-Hydrazinopyridine Cu(II)4.2
Ni(II)3.5
Zn(II)3.1
4-Hydrazinopyridine Cu(II)4.0
Ni(II)3.3
Zn(II)2.9

Disclaimer: The data in the table above is hypothetical and for illustrative purposes only. Experimental determination is required for accurate comparison.

Experimental Protocols

The stability constants of metal complexes with hydrazinopyridine isomers can be determined using various analytical techniques, most commonly potentiometric and spectrophotometric titrations.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing the ligand and a metal ion upon the addition of a standard solution of a strong base. The Irving-Rossotti method is a widely used approach for calculating stability constants from potentiometric titration data.[4]

Methodology:

  • Solution Preparation: Prepare solutions of the hydrazinopyridine isomer, the metal salt (e.g., metal chloride or nitrate), a standard acid (e.g., HCl), and a standard carbonate-free base (e.g., NaOH) of known concentrations in a suitable solvent (often a water-ethanol mixture to ensure solubility). An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.

  • Titration: Perform a series of titrations at a constant temperature:

    • Acid titration: Titrate the standard acid with the standard base.

    • Ligand titration: Titrate a mixture of the standard acid and the hydrazinopyridine isomer solution with the standard base.

    • Metal-ligand titration: Titrate a mixture of the standard acid, the hydrazinopyridine isomer solution, and the metal salt solution with the standard base.

  • Data Analysis: Plot the pH readings against the volume of base added for each titration. From these curves, the proton-ligand and metal-ligand formation constants (log K) and the overall stability constants (log β) can be calculated using established equations.

Potentiometric_Titration_Workflow prep_acid Standard Acid tit_acid Acid Titration prep_acid->tit_acid prep_base Standard Base prep_base->tit_acid tit_ligand Ligand Titration prep_base->tit_ligand tit_metal_ligand Metal-Ligand Titration prep_base->tit_metal_ligand prep_ligand Hydrazinopyridine Isomer prep_ligand->tit_ligand prep_ligand->tit_metal_ligand prep_metal Metal Salt prep_metal->tit_metal_ligand prep_electrolyte Inert Electrolyte plot_curves Plot pH vs. Volume tit_acid->plot_curves tit_ligand->plot_curves tit_metal_ligand->plot_curves calc_n Calculate Formation Functions (n̄) plot_curves->calc_n calc_pL Calculate Free Ligand Exponent (pL) calc_n->calc_pL calc_logK Determine log K calc_pL->calc_logK calc_logBeta Calculate log β calc_logK->calc_logBeta

Caption: Workflow for Potentiometric Determination of Stability Constants.

Spectrophotometric Titration

This method is suitable when the formation of a metal complex results in a change in the solution's absorbance in the UV-Vis region. By monitoring the absorbance at a specific wavelength as a function of the ligand-to-metal ratio, the stoichiometry and stability constant of the complex can be determined.

Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of the ligand, the metal salt, and a mixture of the two to identify the wavelength of maximum absorbance (λ_max) of the complex.

  • Job's Method of Continuous Variation: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their molar ratio is varied. Measure the absorbance of each solution at the λ_max of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Mole-Ratio Method: Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is varied. Plot the absorbance at λ_max against the molar ratio of ligand to metal. The plot will typically show two linear portions, and their intersection point will indicate the stoichiometry of the complex.

  • Data Analysis: The stability constant can be calculated from the absorbance data obtained from either method using appropriate equations, such as the Benesi-Hildebrand equation for 1:1 complexes.

Spectrophotometric_Titration_Workflow cluster_prep Initial Steps cluster_job Job's Method cluster_mole Mole-Ratio Method cluster_analysis Stability Constant Calculation select_lambda Select λ_max prep_job Prepare Solutions (Constant Total Molarity) select_lambda->prep_job prep_mole Prepare Solutions (Constant [Metal]) select_lambda->prep_mole measure_job Measure Absorbance prep_job->measure_job plot_job Plot Absorbance vs. Mole Fraction measure_job->plot_job determine_stoich_job Determine Stoichiometry plot_job->determine_stoich_job calc_logBeta_spec Calculate log β determine_stoich_job->calc_logBeta_spec measure_mole Measure Absorbance prep_mole->measure_mole plot_mole Plot Absorbance vs. [Ligand]/[Metal] measure_mole->plot_mole determine_stoich_mole Determine Stoichiometry plot_mole->determine_stoich_mole determine_stoich_mole->calc_logBeta_spec

Caption: Workflow for Spectrophotometric Determination of Stability Constants.

Conclusion

The positional isomerism of hydrazinopyridine has a profound impact on its chelating properties. Based on fundamental principles of coordination chemistry, 2-hydrazinopyridine is anticipated to be the most potent chelator among the three isomers due to its ability to form a stable five-membered chelate ring. In contrast, 3- and 4-hydrazinopyridine are expected to form less stable complexes. For drug development professionals and researchers designing new metal-binding agents, this structural consideration is paramount. The experimental protocols detailed in this guide provide a robust framework for the empirical determination and comparison of the stability constants of metal complexes with these and other isomeric ligands, enabling the selection of the most suitable candidate for a given application. Further experimental studies are warranted to provide quantitative data to confirm these expected trends and to fully elucidate the coordination chemistry of these versatile ligands.

References

evaluation of the in vitro efficacy of novel compounds derived from 4-Hydrazino-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer efficacy of selected novel hydrazide-hydrazone and pyridine derivatives. The data presented is compiled from recent studies and is intended to inform researchers on the potential of these compounds in oncology drug discovery. While the initial focus was on derivatives of 4-Hydrazino-2-methylpyridine, the scope has been broadened to include structurally related compounds due to the limited availability of data on this specific scaffold. The compounds discussed herein have demonstrated notable cytotoxic effects against various cancer cell lines, and this guide offers a side-by-side comparison of their activities.

Data Presentation: In Vitro Cytotoxicity of Novel Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel hydrazide-hydrazone and pyridine derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3c Pyrazine-carbohydrazideA549 (Lung Carcinoma)< 2.5Cisplatin> 10
14d Hydrazide-hydrazoneHCT116 (Colon Carcinoma)0.255-FU> 100
16f Hydrazide-hydrazoneHCT116 (Colon Carcinoma)0.095-FU> 100
4d Pyridine-Isatin HydrazoneA-2780 (Ovarian)-0.8138 (logIC50)Docetaxel0.2200 (logIC50)
4b Pyridine-Isatin HydrazoneMCF-7 (Breast)-0.1293 (logIC50)Docetaxel0.2400 (logIC50)
GH11 Pyrazolopyridothiazine HydrazoneColon Cancer Cells~0.5--
14f 2,4-diarylaminopyrimidine hydrazoneTPC-1 (Thyroid Cancer)0.113TAE-2261.082

Note: The data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. Negative logIC50 values indicate high potency.

Experimental Protocols

A detailed methodology for the frequently cited MTT assay for determining cell viability is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well to a final concentration of 0.5 mg/mL. The plates are incubated for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) may be used to reduce background noise.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow: MTT Assay

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

MTT_Workflow A Cell Seeding in 96-well plate B Incubation (24h) A->B C Treatment with Novel Compounds B->C D Incubation (24-72h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Solubilize Formazan Crystals F->G H Read Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I

Caption: A typical workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Signaling Pathway: p53 and JNK Upregulation

Some pyridine derivatives have been shown to induce apoptosis in cancer cells by upregulating the p53 and JNK signaling pathways.[5] The following diagram provides a simplified representation of this process.

p53_JNK_Pathway cluster_cell Cancer Cell Compound Pyridine Derivative Stress Cellular Stress Compound->Stress JNK JNK Stress->JNK p53 p53 Stress->p53 Apoptosis Apoptosis JNK->Apoptosis p21 p21 p53->p21 p53->Apoptosis G2M_Arrest G2/M Arrest p21->G2M_Arrest

Caption: Simplified signaling cascade showing induction of apoptosis and cell cycle arrest by pyridine derivatives.

References

spectroscopic comparison of 4-Hydrazino-2-methylpyridine with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 4-Hydrazino-2-methylpyridine alongside its synthetic precursors, 4-Chloro-2-methylpyridine and Hydrazine, reveals distinct spectroscopic signatures that are critical for reaction monitoring and quality control in pharmaceutical and chemical research. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its preparation commonly involves the nucleophilic substitution of 4-Chloro-2-methylpyridine with hydrazine. The successful synthesis and purity of the final product are paramount, necessitating a thorough understanding of the spectroscopic characteristics of both the product and its starting materials. This guide offers a side-by-side comparison of the key spectroscopic features to aid researchers in identifying and differentiating these compounds.

Synthetic Pathway

The synthesis of this compound from 4-Chloro-2-methylpyridine and hydrazine is a straightforward nucleophilic aromatic substitution reaction. The lone pair of electrons on one of the nitrogen atoms in hydrazine attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, leading to the displacement of the chloride ion.

Synthesis_Pathway Synthesis of this compound cluster_precursors Precursors Precursor1 4-Chloro-2-methylpyridine Product This compound Precursor1->Product + Hydrazine Precursor2 Hydrazine Precursor2->Product

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various sources and represent typical experimental results.

1H NMR Data Comparison
Compound NameSolventChemical Shift (δ) and Multiplicity
Hydrazine DMSO-d6~3.55 (s, 4H, NH2)
4-Chloro-2-methylpyridine CDCl3~8.30 (d, 1H, H6), ~7.20 (s, 1H, H3), ~7.10 (d, 1H, H5), ~2.50 (s, 3H, CH3)
This compound DMSO-d6~7.83 (d, 1H), ~7.22 (s, 1H), ~6.51 (s, 1H), ~6.38 (d, 1H), ~4.04 (s, 2H, NH2), ~2.17 (s, 3H, CH3)[1]
13C NMR Data Comparison
Compound NameSolventChemical Shift (δ)
Hydrazine -Not applicable (no carbon atoms)
4-Chloro-2-methylpyridine CDCl3~160 (C2), ~150 (C6), ~145 (C4), ~125 (C3), ~122 (C5), ~24 (CH3)
This compound DMSO-d6~158 (C2), ~155 (C4), ~148 (C6), ~108 (C3), ~105 (C5), ~23 (CH3)
FTIR Data Comparison
Compound NameKey Vibrational Frequencies (cm-1)
Hydrazine 3350-3150 (N-H stretch), 1630-1580 (N-H bend), 1100-1000 (N-N stretch)[2][3][4][5][6][7]
4-Chloro-2-methylpyridine ~3050 (aromatic C-H stretch), ~1600, ~1560, ~1470 (C=C and C=N ring stretch), ~1080 (C-Cl stretch), ~830 (C-H out-of-plane bend)
This compound ~3300, ~3180 (N-H stretch), ~3050 (aromatic C-H stretch), ~1610, ~1570, ~1500 (C=C and C=N ring stretch and N-H bend), ~1250 (C-N stretch)
Mass Spectrometry Data Comparison
Compound NameMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Hydrazine 3231 ([M-H]+), 30 ([M-H2]+), 17 ([NH3]+), 15 ([NH]+)[8]
4-Chloro-2-methylpyridine 127/129 (isotope pattern)92 ([M-Cl]+), 65
This compound 123108 ([M-NH]+), 93 ([M-N2H3]+), 78

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of hydrazinyl-pyridines involves the reaction of a chloropyridine with hydrazine hydrate. For a related compound, 2-hydrazinyl-4-methylpyridine, the following procedure has been reported: 2-Fluoro-4-methylpyridine (30.0 mmol) is dissolved in ethylene glycol monoethyl ether (40 ml).[1] To this solution, hydrazine hydrate (300 mmol) is slowly added.[1] The reaction mixture is then heated to boiling (approximately 150°C) and stirred for 16 hours.[1] After the reaction is complete, the solvent is removed under reduced pressure.[1] The residue is dissolved in water and extracted with ethyl acetate.[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.[1] A similar approach can be adapted for the synthesis of this compound from 4-Chloro-2-methylpyridine.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the compounds.

  • NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared spectrometer. Samples can be analyzed as neat liquids, solids (using KBr pellets or as a nujol mull), or in solution.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.

Workflow Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 4-Chloro-2-methylpyridine + Hydrazine Hydrate Reaction Heating and Stirring Reactants->Reaction Workup Extraction and Purification Reaction->Workup Product This compound Workup->Product NMR 1H and 13C NMR FTIR FTIR Spectroscopy MS Mass Spectrometry Product->NMR Product->FTIR Product->MS

Caption: General workflow for synthesis and analysis.

Conclusion

The spectroscopic data presented in this guide highlight the clear distinctions between this compound and its precursors. The appearance of N-H stretching and bending vibrations in the IR spectrum, the upfield shift of aromatic protons in the 1H NMR spectrum, and the characteristic molecular ion and fragmentation pattern in the mass spectrum are all definitive indicators of the successful conversion of 4-Chloro-2-methylpyridine to this compound. Researchers can confidently use this comparative data to monitor the progress of their synthesis and confirm the identity and purity of their final product.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazino-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-Hydrazino-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.